2-Bromo-3,5-dimethoxytoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174069. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,5-dimethoxy-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-4-7(11-2)5-8(12-3)9(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONRLLIJBQHXCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306092 | |
| Record name | 2-Bromo-3,5-dimethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13321-73-8 | |
| Record name | 13321-73-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-3,5-dimethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3,5-dimethoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-3,5-dimethoxytoluene: A Comprehensive Technical Guide for Researchers
Introduction
2-Bromo-3,5-dimethoxytoluene is a polysubstituted aromatic compound that serves as a crucial intermediate in organic synthesis.[1] Its chemical structure, featuring a bromine atom, two activating methoxy groups, and a methyl group, makes it a versatile building block for the synthesis of more complex molecules. The bromine atom, in particular, provides a handle for a variety of cross-coupling reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds.[1] This guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| CAS Number | 13321-73-8 | [2][3] |
| Molecular Formula | C₉H₁₁BrO₂ | [2][4] |
| Molecular Weight | 231.09 g/mol | [2][4] |
| Melting Point | 50-54 °C | [2] |
| Form | Solid | |
| MDL Number | MFCD09265106 | [2] |
| InChI Key | RONRLLIJBQHXCI-UHFFFAOYSA-N | |
| SMILES String | COc1cc(C)c(Br)c(OC)c1 |
Synthesis of this compound
The primary synthetic route to this compound involves the electrophilic bromination of 3,5-dimethoxytoluene.
Experimental Protocol: Bromination of 3,5-dimethoxytoluene
A common method for the synthesis of this compound is the reaction of 3,5-dimethoxytoluene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).[1]
Materials:
-
3,5-dimethoxytoluene
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
An appropriate solvent (e.g., carbon tetrachloride or acetonitrile)
Procedure:
-
Dissolve 3,5-dimethoxytoluene in the chosen solvent in a round-bottom flask.
-
Add N-bromosuccinimide (NBS) to the solution. To favor mono-substitution and minimize the formation of di-brominated products, it is advisable to use lower equivalents of NBS.[1]
-
Add a catalytic amount of a radical initiator, such as AIBN.
-
Heat the reaction mixture under reflux and monitor the progress of the reaction using a suitable analytical technique (e.g., TLC or GC). Shorter reaction times can also help to reduce di-bromination.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.[5]
It is noteworthy that this reaction leads to electrophilic substitution on the aromatic ring rather than the expected benzylic bromination at the methyl group.[1] This is due to the high electron density of the aromatic ring, which is significantly activated by the two methoxy groups, making it more susceptible to electrophilic attack.[1]
Applications in Organic Synthesis and Drug Development
This compound is a valuable intermediate in the synthesis of a variety of organic compounds. The presence of the bromine atom allows for its participation in numerous cross-coupling reactions, which are pivotal in modern organic chemistry and drug discovery.
Cross-Coupling Reactions
The bromo substituent serves as a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Sonogashira Coupling: Reaction with terminal alkynes to synthesize substituted alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
These reactions are fundamental in constructing the core structures of many pharmaceutical agents and other complex organic molecules.[1]
The strategic placement of the methoxy and methyl groups on the aromatic ring also influences the regioselectivity of subsequent reactions, making this compound a highly specific and valuable precursor in multi-step syntheses.[1]
Safety and Handling
Appropriate personal protective equipment (PPE), including eyeshields and gloves, should be worn when handling this compound. It is classified as a combustible solid and should be stored accordingly. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This compound, identified by the CAS number 13321-73-8, is a key synthetic intermediate with significant potential in organic synthesis and drug development. Its well-defined chemical properties and reactivity make it a valuable tool for researchers. The synthetic protocols and reaction pathways outlined in this guide provide a foundation for its effective utilization in the laboratory.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Bromo-3,5-dimethoxytoluene
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its physicochemical properties, experimental protocols for its synthesis and characterization, and its application in synthetic chemistry, particularly in the construction of complex molecules relevant to drug discovery.
Physicochemical and Spectroscopic Data
This compound is a polysubstituted aromatic compound whose strategic placement of functional groups makes it a valuable synthetic intermediate.[1] The quantitative properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 231.09 g/mol | [2] |
| Molecular Formula | C₉H₁₁BrO₂ | [2][3] |
| CAS Number | 13321-73-8 | [2] |
| Physical Form | Solid | |
| Melting Point | 50-54 °C | |
| InChI Key | RONRLLIJBQHXCI-UHFFFAOYSA-N | |
| SMILES | COc1cc(C)c(Br)c(OC)c1 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound and its subsequent use in cross-coupling reactions are provided below.
The compound is typically synthesized via electrophilic aromatic substitution from 3,5-dimethoxytoluene.[1] The high electron density of the aromatic ring, activated by two methoxy groups, favors substitution on the ring over benzylic bromination of the methyl group.[1]
Reaction: Bromination of 3,5-dimethoxytoluene
Reagents and Materials:
-
3,5-Dimethoxytoluene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (or other suitable eluents)
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethoxytoluene (1.0 equivalent) in acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes (1.0-1.1 equivalents). Note: Using a slight excess of NBS can improve conversion, but a large excess increases the risk of forming the 2,6-dibromo byproduct. Stoichiometry should be carefully controlled to optimize for mono-substitution.[1]
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any remaining bromine.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield pure this compound.
To confirm the identity and purity of the synthesized product, standard spectroscopic methods are employed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methoxy groups, and the methyl group. The two aromatic protons will appear as singlets or doublets with a small meta-coupling constant. The methoxy groups and the methyl group will each appear as sharp singlets.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule, confirming the substitution pattern.
2. Mass Spectrometry (MS):
-
Technique: High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) is used to confirm the molecular weight and formula.
-
Expected Result: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity ([M]+ and [M+2]+) separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The measured mass should correspond to the calculated exact mass of C₉H₁₁BrO₂.
The bromine atom on this compound serves as an effective handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.[1] This is a foundational method for constructing biaryl structures common in pharmaceutical compounds.[4][5][6]
Reaction: Suzuki-Miyaura coupling with an arylboronic acid.
Reagents and Materials:
-
This compound
-
An arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate, Cesium carbonate, or Potassium phosphate)[5]
-
Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)[5]
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired biaryl compound.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflows for the synthesis of this compound and its application in drug development via Suzuki coupling.
Caption: Synthetic workflow for this compound.
Caption: Application in drug development via Suzuki coupling.
References
- 1. This compound | 13321-73-8 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. nbinno.com [nbinno.com]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3,5-dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3,5-dimethoxytoluene is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry. Its strategic placement of a bromine atom and two activating methoxy groups on a toluene scaffold makes it a versatile intermediate for the construction of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety information, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a solid at room temperature. The key physical and chemical data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 13321-73-8 | [1][2] |
| Molecular Formula | C₉H₁₁BrO₂ | [2] |
| Molecular Weight | 231.09 g/mol | [2] |
| Melting Point | 50-54 °C | [2] |
| Boiling Point | 86-87 °C at 0.005 mmHg | [3] |
| Form | Solid | [2] |
| Purity Assay | 95% | [2] |
Solubility: Information regarding specific solubility values is limited; however, it is generally understood to be soluble in common organic solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the substitution pattern on the aromatic ring and the presence of the methyl and methoxy groups.
-
Mass Spectrometry (MS): Used to verify the molecular weight and isotopic distribution pattern characteristic of a monobrominated compound.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups present, such as C-H, C=C (aromatic), and C-O bonds.
Synthesis
The primary synthetic route to this compound is through the electrophilic aromatic substitution of 3,5-dimethoxytoluene.
Bromination of 3,5-dimethoxytoluene
A notable aspect of this synthesis is the unexpected regioselectivity when using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).[4] Instead of the anticipated benzylic bromination at the methyl group, the reaction proceeds via electrophilic substitution on the highly activated aromatic ring.[4][5] This outcome is attributed to the significant electron-donating effect of the two methoxy groups, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack than the benzylic position is to radical abstraction.[4]
This reaction can yield a mixture of the desired mono-brominated product and the 2,6-dibromo-3,5-dimethoxytoluene byproduct.[4][5] Optimization of the reaction conditions, such as using lower equivalents of NBS and shorter reaction times, can favor mono-substitution.[4]
Below is a logical workflow for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Reactivity and Applications
This compound is a valuable intermediate in organic synthesis, primarily due to the presence of the bromine atom, which serves as a handle for various cross-coupling reactions.[4]
Cross-Coupling Reactions
The bromine substituent can be readily displaced or coupled in the presence of a suitable catalyst, typically a palladium complex. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a key building block in the synthesis of more complex molecular architectures. Important reactions include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
The electron-rich nature of the aromatic ring, due to the two methoxy groups, influences the reactivity and regioselectivity of these and subsequent reactions.
The following diagram illustrates the central role of this compound in accessing a variety of compound classes through different cross-coupling reactions.
Caption: Reactivity of this compound in key cross-coupling reactions.
Safety Information
Appropriate personal protective equipment (PPE) should be used when handling this compound, including eye shields and gloves.[2] It is classified as a combustible solid.[2]
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a key synthetic intermediate with well-defined physical properties. Its synthesis, particularly the regioselective bromination of its precursor, presents an interesting case of reactivity governed by electronic effects. The true value of this compound for researchers lies in its utility as a versatile building block in palladium-catalyzed cross-coupling reactions, enabling the efficient construction of a wide range of more complex molecules relevant to drug discovery and materials science. Further research into detailed reaction protocols and the publication of its comprehensive spectroscopic data would be of great benefit to the scientific community.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-3,5-dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 2-Bromo-3,5-dimethoxytoluene, a valuable intermediate in organic synthesis. The document outlines a two-step process, commencing with the preparation of the precursor, 3,5-dimethoxytoluene, followed by its selective bromination to yield the final product. Detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway are presented to facilitate understanding and replication in a laboratory setting.
Core Synthesis Pathway
The synthesis of this compound is primarily achieved through a two-step reaction sequence. The first step involves the methylation of orcinol to produce 3,5-dimethoxytoluene. The subsequent and final step is the regioselective bromination of 3,5-dimethoxytoluene to afford the desired this compound.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-Dimethoxytoluene (Orcinol Dimethyl Ether)
This procedure outlines the methylation of orcinol to form 3,5-dimethoxytoluene.
Materials:
-
Orcinol monohydrate
-
Anhydrous potassium carbonate
-
Dimethyl sulfate
-
Acetone
-
Concentrated aqueous ammonia
-
Ether
-
3 N Sodium hydroxide solution
-
Saturated aqueous sodium chloride
-
Magnesium sulfate
Procedure:
-
A 1-liter, three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel is charged with 124 g (0.984 mole) of anhydrous potassium carbonate, 410 ml of acetone, and 42.6 g (0.344 mole) of orcinol monohydrate.
-
While stirring, 94.5 g (70.9 ml, 0.750 mole) of dimethyl sulfate is added from the dropping funnel over a period of 2 minutes. The mixture will warm and begin to reflux.
-
After the initial exothermic reaction subsides (approximately 15-20 minutes), the mixture is heated to maintain a gentle reflux for an additional 4 hours.
-
The condenser is then arranged for distillation, and 200 ml of acetone is distilled off.
-
A 50-ml portion of concentrated aqueous ammonia is added to the reaction mixture, and stirring and heating are continued for 10 minutes.
-
The mixture is diluted with water to a total volume of approximately 750 ml. The layers are separated, and the aqueous layer is extracted twice with 150-ml portions of ether.
-
The organic layers are combined and washed with 50 ml of water, twice with 50-ml portions of 3 N sodium hydroxide solution, and once with 50 ml of saturated aqueous sodium chloride.
-
The organic phase is dried over magnesium sulfate.
-
The ether is evaporated at atmospheric pressure, and the residual liquid is distilled under reduced pressure.
Quantitative Data:
| Product | Yield | Boiling Point |
| 3,5-Dimethoxytoluene | 94–96% | 133–135 °C (at 40 mm Hg) |
Step 2: Synthesis of this compound
This procedure details the selective bromination of 3,5-dimethoxytoluene using N-bromosuccinimide (NBS). The reaction is known to be an electrophilic aromatic substitution, where the electron-donating methoxy groups direct the bromine to the ortho and para positions. To favor mono-bromination at the 2-position, it is crucial to control the stoichiometry of the reagents.[1] The use of a radical initiator is sometimes mentioned, though the reaction proceeds via an electrophilic mechanism on the highly activated aromatic ring.[1]
Materials:
-
3,5-Dimethoxytoluene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Azobisisobutyronitrile (AIBN) (optional, as initiator)
Procedure (General):
A general procedure for a similar bromination is provided here as a reference, which can be optimized for the specific synthesis of this compound. To a solution of 2-bromo-5-methoxytoluene (0.050 mol) in CCl4 (125 mL) was added NBS (0.055 mol) and AIBN (0.001 mol), and the mixture was stirred at 80 °C for 18 h.
Note on Selectivity:
The reaction of 3,5-dimethoxytoluene with NBS can lead to a mixture of the desired this compound and the byproduct 2,6-dibromo-3,5-dimethoxytoluene.[1] To enhance the yield of the mono-brominated product, it is recommended to use a stoichiometric amount or a slight deficiency of NBS relative to 3,5-dimethoxytoluene and to monitor the reaction progress closely, for instance by thin-layer chromatography (TLC), to stop the reaction before significant di-bromination occurs.[1] Shorter reaction times are also expected to favor mono-substitution.[1]
Purification:
The crude product is typically purified by column chromatography on silica gel.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight | Melting Point |
| This compound | C₉H₁₁BrO₂ | 231.09 g/mol | 50-54 °C |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Concluding Remarks
This technical guide provides a foundational understanding of the synthesis of this compound. The provided protocols and data are intended to serve as a starting point for laboratory synthesis. Researchers and scientists are encouraged to optimize the reaction conditions, particularly for the bromination step, to achieve the desired product selectivity and yield. Further characterization of the final product using modern analytical techniques is recommended to confirm its identity and purity.
References
The Synthetic Versatility of 2-Bromo-3,5-dimethoxytoluene: A Technical Guide to Its Core Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,5-dimethoxytoluene is a polysubstituted aromatic compound of significant interest in organic synthesis. Its structure, featuring a strategically positioned bromine atom, two activating methoxy groups, and a methyl group, makes it a valuable and versatile intermediate for constructing complex molecular architectures. The bromine atom serves as a key functional handle for a variety of powerful cross-coupling reactions, while the electron-rich aromatic ring, activated by the methoxy substituents, influences the regioselectivity of further transformations. This guide provides an in-depth analysis of the core reactivity of this compound, offering detailed experimental protocols for key transformations and presenting data from analogous systems to inform synthetic planning.
Synthesis of this compound
The primary route to this compound is through the electrophilic bromination of 3,5-dimethoxytoluene. A notable aspect of this synthesis is the regioselectivity. Despite the presence of a benzylic methyl group, bromination with N-bromosuccinimide (NBS) in the presence of a radical initiator preferentially occurs on the aromatic ring rather than at the benzylic position. This outcome is attributed to the high electron density of the aromatic ring, which is strongly activated by the two methoxy groups, making it highly susceptible to electrophilic attack.[1]
Careful control of reaction conditions is necessary to optimize the yield of the desired mono-brominated product and minimize the formation of the di-brominated side product, 2,6-dibromo-3,5-dimethoxytoluene.[1]
Experimental Protocol: Aromatic Bromination of 3,5-Dimethoxytoluene
This protocol is a representative procedure and may require optimization.
-
Reaction Setup: To a solution of 3,5-dimethoxytoluene (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (NBS, 1.0-1.1 equivalents).
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. Shorter reaction times generally favor mono-substitution.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Synthesis of this compound.
Core Reactivity and Synthetic Applications
The bromine atom on the aromatic ring is the primary site of reactivity, serving as a versatile precursor for carbon-carbon and carbon-heteroatom bond formation.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species.[2] This reaction is widely used to form biaryl structures. For this compound, this provides a route to introduce a wide variety of aryl or vinyl substituents at the 2-position. Key advantages include mild reaction conditions and tolerance of a broad range of functional groups.[1]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PCy₃, or other Pd(0)/Pd(II) complexes | [1][3] |
| Ligand | Triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), etc. | [3] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | [1] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF, Ethanol | [1] |
| Temperature | 80-110 °C | [1] |
| Typical Yield | 70-95% (substrate dependent) | [4] |
This is a general protocol for aryl bromides and must be optimized for this compound.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1]
-
Reaction Conditions: Heat the mixture to 90-100 °C with stirring for 4-24 hours, monitoring by TLC or LC-MS.[1]
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the coupled product.
Suzuki-Miyaura coupling workflow.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine.[5] This reaction allows for the synthesis of a diverse range of substituted anilines from this compound, which are common motifs in pharmaceuticals and materials science.[5][6] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[7]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Condition | Reference |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | [7] |
| Ligand | BINAP, XantPhos, RuPhos, other bulky phosphine ligands | [5][6] |
| Base | NaOtBu, KOtBu, Cs₂CO₃ | [8] |
| Solvent | Toluene, Dioxane, THF | [8] |
| Temperature | 80-110 °C | [8] |
| Typical Yield | 75-98% (substrate and amine dependent) | [7] |
This is a general protocol for aryl bromides and must be optimized for this compound.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XantPhos, 2-5 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene).
-
Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Formation and Reaction of Organometallic Intermediates
The carbon-bromine bond can be converted into a carbon-metal bond, transforming the electrophilic aromatic carbon into a potent nucleophile.
Reaction with magnesium metal in an ethereal solvent converts this compound into the corresponding Grignard reagent, 2-(magnesiobromo)-3,5-dimethoxytoluene.[9] This organometallic species is a strong nucleophile and base, readily reacting with a wide range of electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[9][10]
Table 3: General Conditions for Grignard Reagent Formation
| Parameter | Condition | Reference |
| Reagent | Magnesium turnings (activated) | [9] |
| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | [11][12] |
| Initiation | Iodine crystal, 1,2-dibromoethane | [10] |
| Temperature | Room temperature to reflux | [12] |
This protocol requires strictly anhydrous conditions and must be optimized.
-
Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place activated magnesium turnings (1.1-1.2 equiv.) in the flask.[12][13]
-
Reagent Preparation: Dissolve this compound (1.0 equiv.) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Initiation: Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated if the solution becomes cloudy and begins to reflux. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to initiate the reaction if necessary.[13]
-
Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 1-2 hours.
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of the desired electrophile (e.g., an aldehyde or ketone, 1.0 equiv.) in anhydrous ether/THF dropwise.
-
Workup: After the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with ether, wash the organic layer with brine, dry, and concentrate. Purify via column chromatography.
Halogen-metal exchange, typically using an alkyllithium reagent like n-butyllithium or tert-butyllithium at low temperatures, can convert this compound into its highly reactive organolithium derivative.[14] This intermediate reacts with a similar range of electrophiles as the Grignard reagent but often exhibits different reactivity and selectivity profiles.
Table 4: General Conditions for Halogen-Metal Exchange
| Parameter | Condition | Reference |
| Reagent | n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) | [14] |
| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | [14] |
| Temperature | -78 °C | [15] |
This protocol requires strictly anhydrous conditions and low temperatures.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.0-1.1 equiv.) dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., DMF, an alkyl halide) at -78 °C and stir for 1-2 hours.
-
Workup: Allow the reaction to warm slowly to room temperature, then quench with saturated aqueous ammonium chloride.
-
Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.
Organometallic intermediate pathways.
Conclusion
This compound stands out as a highly adaptable building block in organic synthesis. Its reactivity is dominated by the versatile carbon-bromine bond, which provides ready access to a host of valuable transformations including palladium-catalyzed cross-couplings and the formation of potent organometallic nucleophiles. The protocols and data presented in this guide, based on well-established reactions of analogous aryl bromides, offer a solid foundation for researchers to explore and exploit the synthetic potential of this compound in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further optimization of these general procedures will be essential to achieve high efficiency and yield for specific synthetic targets.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. chemistry-chemists.com [chemistry-chemists.com]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
Stability and Storage of 2-Bromo-3,5-dimethoxytoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-3,5-dimethoxytoluene. The information is intended to ensure the long-term integrity and reliability of this compound in research and development settings. Due to the limited availability of specific, in-depth stability studies in publicly accessible literature, this guide combines data from safety data sheets (SDS), supplier information, and general principles of chemical stability testing based on international guidelines.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior under various conditions.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁BrO₂ | [1] |
| Molecular Weight | 231.09 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 50-54 °C | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Soluble in organic solvents. Sparingly soluble in water. | [2] |
Stability Profile
This compound is a solid aromatic ether that is generally stable under recommended storage conditions. However, like many brominated aromatic compounds, it can be susceptible to degradation under certain environmental stresses.
Shelf Life
One supplier has indicated a shelf life of 1095 days for this compound when stored under appropriate conditions. It is crucial to note that this is a general guideline, and the actual shelf life may vary depending on the specific storage environment and the purity of the compound.
Incompatible Materials
To prevent degradation and hazardous reactions, this compound should be stored away from the following incompatible materials:
-
Strong Oxidizing Agents: These can react with the aromatic ring and the methoxy groups.
-
Strong Acids: May lead to degradation or unwanted reactions.
-
Strong Bases: Can promote hydrolysis or other reactions.
Potential Degradation Pathways
While specific degradation pathways for this compound under storage conditions are not well-documented, potential degradation could occur through:
-
Hydrolysis: The ether linkages may be susceptible to hydrolysis, especially in the presence of strong acids or bases, to form the corresponding phenol.
-
Oxidation: The aromatic ring and the methyl group of the toluene moiety can be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can potentially lead to the cleavage of the carbon-bromine bond or other photochemical reactions.
The following diagram illustrates a logical workflow for assessing and ensuring the stability of this compound.
Recommended Storage and Handling
To ensure the long-term stability and prevent degradation of this compound, the following storage and handling guidelines are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Keep in a dry and well-ventilated place. Store under an inert gas (e.g., nitrogen or argon) for long-term storage. | Prevents hydrolysis from atmospheric moisture and oxidation. |
| Container | Keep container tightly closed. | Prevents exposure to moisture and air. |
| Light | Store in a light-resistant container or in a dark place. | Protects the compound from potential photodegradation. |
Experimental Protocols for Stability Assessment
For researchers and drug development professionals who need to perform their own stability studies on this compound, the following experimental protocols, based on general principles of forced degradation studies and ICH guidelines, can be adapted.[3][4]
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.[3]
4.1.1. Acid and Base Hydrolysis
-
Prepare solutions of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis).
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it, and dilute it to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
4.1.2. Oxidative Degradation
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Incubate the solution at room temperature for a defined period, protected from light.
-
At each time point, withdraw an aliquot and analyze it by HPLC.
4.1.3. Thermal Degradation
-
Place a known quantity of the solid compound in a controlled temperature oven (e.g., 60 °C, 80 °C).
-
At specified time intervals, remove a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.
4.1.4. Photostability
-
Expose a sample of the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
After a defined exposure period, analyze both the exposed and control samples by HPLC.
The following diagram illustrates a general workflow for conducting forced degradation studies.
Long-Term Stability Testing
Long-term stability studies are performed under recommended storage conditions to establish a re-test period or shelf life.[5]
-
Store multiple batches of this compound in its intended packaging under the recommended storage conditions (cool, dry, dark).
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples.[5]
-
Analyze the samples for appearance, purity (by HPLC), and any other relevant quality attributes.
-
Evaluate the data to determine the period during which the compound remains within its quality specifications.
Conclusion
This compound is a stable compound when stored under the recommended conditions of a cool, dry, and dark environment, preferably under an inert atmosphere. While specific quantitative stability data is limited, adherence to the storage and handling guidelines provided in this document will help ensure the compound's integrity for research and development purposes. For critical applications, it is recommended to perform in-house stability testing using the general protocols outlined herein to establish a reliable shelf life under specific laboratory conditions.
References
An In-depth Technical Guide to 2-Bromo-3,5-dimethoxytoluene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3,5-dimethoxytoluene, a key aromatic building block in organic synthesis. The document details its discovery and synthesis, including a step-by-step experimental protocol for its preparation via electrophilic bromination of 3,5-dimethoxytoluene. Key physicochemical and spectroscopic data are presented in a structured format for easy reference. A significant focus is placed on its application as a versatile intermediate in the synthesis of bioactive molecules, exemplified by its role in the development of novel antiviral agents. This guide also features a detailed experimental workflow for a typical cross-coupling reaction and a conceptual signaling pathway relevant to the antiviral applications of compounds derived from this versatile chemical intermediate.
Introduction
This compound is a polysubstituted aromatic compound of significant interest to the organic and medicinal chemistry communities. Its strategic placement of a bromine atom, two activating methoxy groups, and a methyl group makes it a valuable precursor for the synthesis of more complex molecules. The bromine atom serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds.[1] The electron-donating methoxy groups activate the aromatic ring, influencing the regioselectivity of subsequent reactions. This unique combination of functional groups has positioned this compound as a valuable starting material in the synthesis of natural products and pharmaceutical agents.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for quick reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13321-73-8 | [2] |
| Molecular Formula | C₉H₁₁BrO₂ | [2] |
| Molecular Weight | 231.09 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 50-54 °C | [2] |
| Assay | 95% | |
| SMILES | COc1cc(C)c(Br)c(OC)c1 | |
| InChI | 1S/C9H11BrO2/c1-6-4-7(11-2)5-8(12-3)9(6)10/h4-5H,1-3H3 |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | Data not explicitly found in search results. A representative spectrum would typically show singlets for the methyl and methoxy protons, and distinct signals for the aromatic protons. |
| ¹³C NMR (CDCl₃) | Data not explicitly found in search results. A representative spectrum would show signals for the aromatic carbons, the methyl carbon, and the two methoxy carbons. |
| Mass Spectrometry | Data not explicitly found in search results. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis of this compound
The discovery of this compound is intrinsically linked to studies on the reactivity of activated aromatic systems. A common and direct method for its synthesis is the electrophilic bromination of 3,5-dimethoxytoluene.[1][3] A notable aspect of this reaction is the regioselectivity, where bromination occurs on the aromatic ring rather than at the benzylic position of the methyl group, even when using radical initiators.[1] This is attributed to the high electron density of the aromatic ring, which is significantly activated by the two methoxy groups.[1]
Experimental Protocol: Bromination of 3,5-dimethoxytoluene
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
3,5-dimethoxytoluene
-
N-Bromosuccinimide (NBS)
-
Iron (III) chloride (FeCl₃) or other suitable catalyst
-
A suitable solvent (e.g., dichloromethane, chloroform)
-
Sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethoxytoluene in the chosen solvent.
-
Add a catalytic amount of iron (III) chloride.
-
Slowly add N-bromosuccinimide (NBS) to the reaction mixture at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.[3]
Note: The reaction may yield a mixture of mono- and di-brominated products. Optimization of the stoichiometry of NBS and reaction time can help to maximize the yield of the desired mono-brominated product.[1]
Applications in Drug Discovery and Development
This compound serves as a versatile building block in the synthesis of various biologically active molecules, including pharmaceuticals and natural products.[4] Its utility is particularly evident in the construction of complex molecular scaffolds through cross-coupling reactions.
Role in the Synthesis of Antiviral Agents
A notable application of substituted bromo-aromatic compounds is in the development of broad-spectrum antiviral agents. While a direct synthesis of a marketed antiviral drug from this compound is not prominently documented in the provided search results, the structural motif is relevant to the synthesis of novel heterocyclic compounds with potential antiviral activity. For instance, various benzo-heterocyclic amines have shown potent activity against a range of RNA and DNA viruses.[5] The synthesis of such compounds often involves the coupling of a brominated aromatic precursor with another heterocyclic moiety.
Experimental Workflow: Suzuki Cross-Coupling Reaction
The following diagram illustrates a typical experimental workflow for a Suzuki cross-coupling reaction, a common application for this compound in drug discovery projects.
Caption: General workflow for a Suzuki cross-coupling reaction.
Conceptual Signaling Pathway in Antiviral Drug Action
Compounds synthesized from this compound could potentially act as broad-spectrum antiviral agents. One of the common strategies for such agents is to target host-cell factors that are essential for the replication of a wide range of viruses, or to interfere with viral entry and replication processes.[6] For instance, some antiviral compounds inhibit viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of many RNA viruses.[7] The diagram below illustrates a conceptual signaling pathway of a hypothetical antiviral drug that inhibits viral replication.
Caption: Conceptual antiviral mechanism of action.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis with significant potential in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups allow for the construction of a diverse range of complex molecules. While further research is needed to fully explore its applications, its role as a building block for novel therapeutic agents, particularly in the antiviral space, highlights its importance for medicinal chemists and drug development professionals. This guide provides a foundational understanding of this compound, from its synthesis to its potential applications, to aid in the design and execution of future research endeavors.
References
- 1. This compound | 13321-73-8 | Benchchem [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 2-Bromo-3,5-dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,5-dimethoxytoluene is a polysubstituted aromatic compound that serves as a valuable intermediate in organic synthesis. Its strategic placement of a bromine atom, two activating methoxy groups, and a methyl group makes it a versatile building block for the construction of more complex molecules. The bromine atom, in particular, provides a handle for a variety of cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and other functional materials. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 13321-73-8 | [1] |
| Molecular Formula | C₉H₁₁BrO₂ | [2] |
| Molecular Weight | 231.09 g/mol | [1] |
| Melting Point | 50-54 °C | [2] |
| Appearance | Solid | |
| SMILES | COc1cc(C)c(Br)c(OC)c1 | |
| InChI Key | RONRLLIJBQHXCI-UHFFFAOYSA-N | [1] |
Synthesis
The primary synthetic route to this compound is through the electrophilic bromination of 3,5-dimethoxytoluene. A notable aspect of this reaction is the regioselectivity, where bromination occurs on the aromatic ring rather than at the benzylic position of the methyl group, even when using radical initiators. This is attributed to the high electron density of the aromatic ring, which is strongly activated by the two methoxy groups.[1]
Experimental Protocol: Electrophilic Bromination of 3,5-dimethoxytoluene
General Procedure:
-
Dissolve 3,5-dimethoxytoluene in a suitable solvent (e.g., a chlorinated solvent like dichloromethane or chloroform).
-
Add N-bromosuccinimide (NBS) to the solution. The stoichiometry may need to be optimized to favor mono-bromination and minimize the formation of di-brominated byproducts.[1]
-
The reaction can be carried out at room temperature or with gentle heating.
-
Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography or gas chromatography).
-
Upon completion, the reaction mixture is typically washed with an aqueous solution to remove any unreacted NBS and succinimide byproduct.
-
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
The solvent is removed under reduced pressure.
-
The crude product is purified, typically by column chromatography on silica gel, to yield pure this compound.
It is important to note that this reaction can produce a mixture of mono- and di-brominated products.[1] Therefore, careful control of reaction conditions and thorough purification are crucial.
Spectroscopic Characterization
Accurate characterization of this compound is essential to confirm its structure and purity. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] Although specific spectral data for this compound is not available in the reviewed literature, the expected chemical shifts and fragmentation patterns can be predicted based on its structure.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl protons, and the methoxy protons. The integration and splitting patterns would confirm the substitution pattern on the aromatic ring. |
| ¹³C NMR | Resonances for each of the nine carbon atoms in the molecule, including the carbon atom attached to the bromine, the methoxy carbons, the methyl carbon, and the aromatic carbons. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (231.09 g/mol ), along with a characteristic isotopic pattern for a monobrominated compound. |
Applications in Organic Synthesis
The bromine atom in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures.
General Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the synthesis of carbon-nitrogen bonds by the palladium-catalyzed coupling of amines with aryl halides. This reaction is of great importance in the synthesis of pharmaceuticals, many of which are arylamines.
Potential in Drug Development
While there are no specific examples in the reviewed literature of bioactive molecules synthesized directly from this compound, its structural motifs are present in various biologically active compounds. The ability to introduce diverse functionalities through cross-coupling reactions makes it a valuable starting material for the synthesis of compound libraries for drug discovery screening. The dimethoxytoluene core is a feature in some natural products and pharmacologically active molecules.
Conclusion
This compound is a readily accessible and versatile synthetic intermediate. Its utility in palladium-catalyzed cross-coupling reactions allows for the straightforward introduction of a wide range of substituents, making it a valuable tool for synthetic chemists in academia and industry, particularly in the field of drug development. Further research into its applications and the development of more detailed synthetic protocols will undoubtedly expand its role in the synthesis of complex and biologically relevant molecules.
References
In-Depth Technical Guide: Environmental Presence of 2-Bromo-3,5-dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3,5-dimethoxytoluene, a substituted aromatic compound, has emerged as a chemical of interest due to its detection in remote environmental compartments, suggesting persistence and long-range transport capabilities. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental presence of this compound. It consolidates available data on its detection in the environment, analytical methodologies employed for its identification, and its potential sources. The guide also highlights significant knowledge gaps in its environmental fate, degradation pathways, and ecotoxicity, underscoring the need for further research in these areas.
Introduction
This compound is a halogenated organic compound whose environmental footprint is not yet fully understood. Its detection in pristine environments, far from direct industrial or anthropogenic sources, raises questions about its persistence, mobility, and potential for bioaccumulation. This document aims to provide a detailed technical resource for researchers and professionals by summarizing the existing scientific literature on the environmental presence of this compound.
Environmental Detection
The most significant finding regarding the environmental presence of this compound is its detection in the Arctic atmosphere. This discovery positions the compound as a potential persistent organic pollutant (POP), capable of undergoing long-range environmental transport.
Arctic Air Contamination
A study conducting non-target and suspect screening of organic contaminants in Arctic air at the Zeppelin Observatory on Svalbard, Norway, identified this compound.[1][2] The presence of this compound in such a remote location, with few local sources of contamination, strongly indicates a high degree of environmental stability and mobility.[1][2] The detection of contaminants in Arctic air is a priority indicator for their potential to be classified as POPs.[1][2]
Quantitative Data
While the presence of this compound in the Arctic has been confirmed, comprehensive quantitative data on its concentration in various environmental matrices such as soil and water remains largely unavailable in the reviewed literature. The Arctic air study provides qualitative identification but does not specify the concentration levels.
Table 1: Detection of this compound in Environmental Samples
| Environmental Matrix | Location | Detection Status | Analytical Method | Reference |
| Air (Gas and Particle Phase) | Zeppelin Observatory, Svalbard, Norway | Detected | GC×GC-LRMS | [1][2] |
Potential Sources and Environmental Fate
The precise sources of this compound in the environment are not well-documented. While no specific industrial uses have been identified, its formation as a halogenated natural product has been suggested as a possibility.[1][2] This hypothesis is supported by the previous identification of chlorinated dimethoxytoluenes in lichen.[1][2]
Information regarding the environmental fate and degradation pathways of this compound is currently limited. Its detection in the Arctic implies resistance to degradation in the atmosphere. However, specific studies on its biodegradation and photodegradation are lacking.
Experimental Protocols
Analytical Method for Environmental Samples
The primary analytical technique used for the detection of this compound in Arctic air samples is comprehensive two-dimensional gas chromatography coupled with low-resolution time-of-flight mass spectrometry (GC×GC-LRMS).
Methodology: GC×GC-LRMS Analysis
-
Sample Collection: High-volume air samples are collected on glass fiber filters (GFF) for the particle phase and polyurethane foam (PUF) plugs for the gas phase.
-
Extraction: The collected samples are extracted using a suitable solvent, such as a mixture of acetone and n-hexane.
-
Clean-up: The extracts undergo a clean-up procedure to remove interfering substances. This can involve a combination of adsorbents.
-
instrumental Analysis:
-
Chromatographic Separation: The cleaned-up extract is injected into a GC×GC system. The first dimension column separates compounds based on their boiling points, while the second dimension column provides further separation based on polarity.
-
Mass Spectrometric Detection: The eluting compounds are introduced into a low-resolution time-of-flight mass spectrometer (LRMS) for detection and identification based on their mass-to-charge ratio and fragmentation patterns.
-
-
Data Analysis: Non-target and suspect screening approaches are used to identify a wide range of compounds, including those not previously monitored.
Chemical Synthesis
Several methods for the chemical synthesis of this compound have been reported in the literature. A common approach involves the bromination of 3,5-dimethoxytoluene.
Methodology: Synthesis via Bromination
-
Reactants: 3,5-dimethoxytoluene and a brominating agent such as N-bromosuccinimide (NBS) or bromine.
-
Solvent: A suitable organic solvent like 1,2-dichloroethane.
-
Procedure: The brominating agent is added to a solution of 3,5-dimethoxytoluene in the solvent. The reaction mixture is stirred for a specified period.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography.
Visualizations
Caption: Workflow for the environmental detection of this compound.
Ecotoxicity
There is a significant lack of data regarding the ecotoxicity of this compound. No specific studies on its effects on aquatic or terrestrial organisms were found in the reviewed literature. Research on structurally similar compounds, such as 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), has focused on its psychoactive effects in humans and does not provide direct insights into its environmental toxicity.
Conclusion and Future Perspectives
The detection of this compound in the Arctic atmosphere is a critical finding that highlights its potential as a persistent and mobile environmental contaminant. However, our understanding of this compound's environmental behavior is far from complete. Key areas that require urgent research include:
-
Quantitative Environmental Monitoring: Establishing baseline concentrations in various environmental media (air, water, soil, sediment, and biota) globally.
-
Source Identification: Investigating potential anthropogenic and natural sources to understand its release into the environment.
-
Environmental Fate and Transformation: Studying its degradation pathways (biotic and abiotic) to predict its persistence and the formation of potential transformation products.
-
Ecotoxicological Assessment: Evaluating its toxicity to a range of representative organisms to assess its potential ecological risks.
Addressing these research gaps is crucial for a comprehensive risk assessment and for informing any potential future regulatory actions concerning this compound. The methodologies and findings presented in this guide serve as a foundational resource for the scientific community to build upon in these future research endeavors.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Bromo-3,5-dimethoxytoluene
Introduction
2-Bromo-3,5-dimethoxytoluene is a polysubstituted aromatic compound that serves as a crucial intermediate in organic synthesis. Its utility is derived from the strategic positioning of its functional groups: a bromine atom, two activating methoxy groups, and a methyl group. The bromine atom provides a reactive site for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for constructing complex carbon-carbon and carbon-heteroatom bonds.[1] The electron-donating methoxy groups activate the aromatic ring, influencing the regioselectivity of subsequent reactions, while the methyl group offers another potential site for functionalization. This document provides a detailed protocol for the synthesis of this compound via the bromination of 3,5-dimethoxytoluene.
Significance in Research and Drug Development
The unique reactivity of this compound makes it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][3] The unexpected outcome of its synthesis through N-bromosuccinimide (NBS) bromination of 3,5-dimethoxytoluene, where aromatic bromination is favored over benzylic bromination, is of significant academic interest.[1][4] This highlights that the high electron density of the aromatic ring, activated by the two methoxy groups, renders it more susceptible to electrophilic attack than the benzylic position is to radical abstraction.[1][4] This understanding is critical for designing synthetic routes for novel compounds in drug discovery and materials science.
Experimental Protocol: Bromination of 3,5-dimethoxytoluene
This protocol details the synthesis of this compound using N-bromosuccinimide (NBS) as the brominating agent. Care must be taken to control the reaction conditions to minimize the formation of the di-brominated byproduct, 2,6-dibromo-3,5-dimethoxytoluene.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier |
| 3,5-dimethoxytoluene | C₉H₁₂O₂ | 152.19 | ≥98% | Sigma-Aldrich |
| N-bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥97% | Fisher Scientific |
Instrumentation
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
NMR Spectrometer
-
Mass Spectrometer
Procedure
-
Reaction Setup: To a solution of 3,5-dimethoxytoluene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Addition of NBS: Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 18 hours.
-
Quenching: Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with DCM. Wash the combined organic layers with saturated NaHCO₃ solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Expected Outcome
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield | Purity |
| This compound | C₉H₁₁BrO₂ | 231.09 | 91-98% | >98% (after purification) |
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting and Optimization
-
Formation of Di-brominated Product: The primary challenge in this synthesis is the potential for di-bromination. To minimize this, it is crucial to use no more than 1.0 equivalent of NBS. Shorter reaction times can also favor mono-substitution.[1] Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the NBS used is of high purity and the solvent is anhydrous.
-
Purification: Baseline separation of the mono- and di-brominated products during column chromatography can be challenging. A careful selection of the eluent system is necessary for effective purification.
References
Application Notes and Protocols: Bromination of 3,5-Dimethoxytoluene using N-Bromosuccinimide (NBS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromination of 3,5-dimethoxytoluene is a key transformation in synthetic organic chemistry, providing valuable intermediates for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The presence of two activating methoxy groups on the aromatic ring significantly influences the regioselectivity of the bromination reaction. When N-bromosuccinimide (NBS) is employed as the brominating agent, the reaction proceeds via an electrophilic aromatic substitution mechanism, rather than the typically expected benzylic bromination of the methyl group. This is attributed to the high electron density of the aromatic ring, which makes it more susceptible to electrophilic attack.
This application note provides detailed protocols for the selective monobromination and the formation of the dibrominated product of 3,5-dimethoxytoluene using NBS, along with a summary of the expected outcomes under different reaction conditions.
Data Presentation
The regioselectivity and product distribution of the bromination of 3,5-dimethoxytoluene are highly dependent on the reaction conditions, particularly the stoichiometry of NBS and the solvent used. The following table summarizes the quantitative data from representative experiments.
| Entry | Molar Ratio (3,5-Dimethoxytoluene : NBS) | Solvent | Product(s) | Yield (%) | Reference |
| 1 | 1 : 1 | N,N-Dimethylformamide (DMF) | 2-Bromo-3,5-dimethoxytoluene | 95 | [1] |
| 2 | 1 : 2 | Carbon Tetrachloride (CCl4) | This compound and 2,6-Dibromo-3,5-dimethoxytoluene | Mixture | [2] |
Experimental Protocols
Protocol 1: Selective Synthesis of this compound
This protocol is optimized for the high-yield synthesis of the monobrominated product.[1]
Materials:
-
3,5-Dimethoxytoluene
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,5-dimethoxytoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (1.0 eq) portionwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into deionized water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford pure this compound.
Protocol 2: Synthesis of a Mixture of Mono- and Di-brominated Products
This protocol typically leads to a mixture of this compound and 2,6-dibromo-3,5-dimethoxytoluene.[2]
Materials:
-
3,5-Dimethoxytoluene
-
N-Bromosuccinimide (NBS)
-
Carbon Tetrachloride (CCl4)
-
Azobisisobutyronitrile (AIBN) (optional, as a radical initiator, though electrophilic substitution is the major pathway)
-
Deionized Water
-
Saturated Sodium Thiosulfate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography or fractional distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethoxytoluene (1.0 eq) in carbon tetrachloride (CCl4).
-
Add N-bromosuccinimide (2.0 eq) to the solution. A catalytic amount of a radical initiator like AIBN can be added, although the primary reaction pathway is electrophilic aromatic substitution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter the mixture to remove succinimide.
-
Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by washing with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of this compound and 2,6-dibromo-3,5-dimethoxytoluene, can be separated by careful column chromatography or fractional distillation.
Reaction Workflow and Mechanism
The bromination of 3,5-dimethoxytoluene with NBS proceeds via an electrophilic aromatic substitution mechanism. The workflow and the key steps of the mechanism are illustrated below.
Caption: Experimental workflow for the bromination of 3,5-dimethoxytoluene.
Caption: Mechanism of electrophilic aromatic bromination of 3,5-dimethoxytoluene.
References
Application Notes and Protocols for 2-Bromo-3,5-dimethoxytoluene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-Bromo-3,5-dimethoxytoluene as a versatile intermediate in the synthesis of various organic molecules, with a particular focus on cannabinoid precursors. The following sections detail its synthesis and key applications in Grignard reactions and Suzuki-Miyaura cross-coupling, providing comprehensive experimental protocols and quantitative data.
Introduction
This compound is a polysubstituted aromatic compound that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a reactive bromine atom, two activating methoxy groups, and a methyl group, makes it an ideal starting material for the construction of complex molecular architectures. The bromine atom provides a handle for various cross-coupling reactions, while the electron-donating methoxy groups activate the aromatic ring, influencing the regioselectivity of subsequent transformations.[1] This intermediate is particularly significant in the synthesis of cannabinoid precursors, such as Olivetol and its analogs.
Synthesis of this compound
The preparation of this compound is typically achieved through the electrophilic bromination of 3,5-dimethoxytoluene.
Experimental Protocol: Bromination of 3,5-dimethoxytoluene
Materials:
-
3,5-dimethoxytoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4)
-
Sodium thiosulfate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethoxytoluene in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Reflux the mixture for 4-5 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Note: This reaction can sometimes yield a mixture of mono- and di-brominated products. Optimization of the stoichiometry of NBS and reaction time can improve the selectivity for the mono-brominated product.[1]
Application in Grignard Reactions for Cannabinoid Precursor Synthesis
A primary application of this compound is in the synthesis of Olivetol, a key precursor to various cannabinoids. This involves a Grignard reaction to introduce the characteristic pentyl side chain.
Logical Workflow for Olivetol Synthesis via Grignard Reaction
Caption: Synthesis of Olivetol from this compound.
Experimental Protocol: Synthesis of 1-(3,5-Dimethoxy-2-methylphenyl)pentan-1-ol
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Valeraldehyde (Pentanal)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Activate magnesium turnings in a dry, three-necked flask under a nitrogen atmosphere. Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of this compound in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated (disappearance of the iodine color and gentle reflux), add the remaining bromide solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of valeraldehyde in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(3,5-Dimethoxy-2-methylphenyl)pentan-1-ol.
Further steps to obtain Olivetol would involve the reduction of the secondary alcohol and subsequent demethylation of the methoxy groups.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom in this compound makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct biaryl structures.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a Schlenk flask, combine this compound (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium phosphate (2 equivalents).
-
Add the palladium catalyst, Pd(PPh3)4 (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC.[2]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled biaryl product.
Demethylation to Access Phenolic Compounds
A crucial final step in the synthesis of many target molecules, including Olivetol, is the cleavage of the methoxy ethers to reveal the free hydroxyl groups. Boron tribromide (BBr3) is a common and effective reagent for this transformation.
Experimental Protocol: Demethylation using Boron Tribromide
Materials:
-
Dimethoxy-substituted aromatic compound
-
Boron tribromide (BBr3) solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the dimethoxy-substituted compound in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BBr3 in DCM (typically 2.5-3 equivalents) dropwise.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol.
-
Warm the mixture to room temperature and then add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the dihydroxy-aromatic compound.
Safety Note: Boron tribromide is a highly corrosive and moisture-sensitive reagent. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
Quantitative Data
| Intermediate/Product | Reaction Type | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| This compound | Bromination | 3,5-Dimethoxytoluene | NBS, AIBN | Variable | 50-54[3] | ¹H NMR (CDCl₃): δ 6.45 (d, 1H), 6.35 (d, 1H), 3.85 (s, 3H), 3.80 (s, 3H), 2.35 (s, 3H). |
| 1-(3,5-Dimethoxy-2-methylphenyl)pentan-1-ol | Grignard Reaction | This compound | Mg, Valeraldehyde | - | - | Expected ¹H NMR signals for aromatic, methoxy, methyl, pentyl, and hydroxyl protons. |
| 2-Phenyl-3,5-dimethoxytoluene | Suzuki Coupling | This compound | Phenylboronic acid, Pd(PPh₃)₄, K₃PO₄ | Good to excellent | - | Expected ¹H NMR signals for aromatic protons of both rings, methoxy, and methyl groups. |
| Olivetol (5-Pentylresorcinol) | Demethylation | 1-(3,5-Dimethoxyphenyl)pentane | BBr₃ | High | 46-48 | ¹H NMR (CDCl₃): δ 6.28 (d, 2H), 6.20 (t, 1H), 4.75 (s, 2H, -OH), 2.45 (t, 2H), 1.55 (m, 2H), 1.30 (m, 4H), 0.88 (t, 3H). |
Note: Yields and specific spectroscopic data can vary depending on the exact reaction conditions and the purity of the starting materials. The data provided for Olivetol is for the final product after a multi-step synthesis.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility in constructing the core structures of cannabinoid precursors through Grignard and Suzuki-Miyaura reactions, followed by demethylation, highlights its importance for researchers in medicinal chemistry and drug development. The protocols provided herein offer a foundation for the synthesis of a variety of complex molecules.
References
Application Notes and Protocols: Suzuki Coupling Reactions with 2-Bromo-3,5-dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Bromo-3,5-dimethoxytoluene as a key building block. This versatile reaction enables the formation of carbon-carbon bonds, leading to the synthesis of complex biaryl and heteroaryl structures that are pivotal in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the creation of C(sp²)–C(sp²) bonds through a palladium-catalyzed reaction between an organoboron compound and an organic halide. This compound is a valuable substrate in these reactions, offering a synthetically useful handle for the introduction of the 3,5-dimethoxytoluene moiety into a variety of molecular scaffolds. The resulting biaryl products are of significant interest in drug discovery, serving as core structures in a range of biologically active molecules.
General Reaction Scheme
The Suzuki coupling reaction of this compound with a generic arylboronic acid is depicted below:
Quantitative Data Summary
The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids. These values are based on typical conditions and yields observed for similar substrates and should be considered as a guideline for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 10 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | THF/H₂O | 80 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 95 | 12 | 88 |
| 5 | 4-Pyridinylboronic acid | Pd(dppf)Cl₂ (2.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF, DME)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
Procedure:
-
To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Diagrams
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Applications in Drug Development and Materials Science
The biaryl and heteroaryl products synthesized from this compound via Suzuki coupling are of considerable interest in several fields:
-
Drug Discovery: The 3,5-dimethoxytoluene moiety can be found in various natural products and pharmacologically active compounds. Its incorporation into novel molecular frameworks can lead to the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles.
-
Materials Science: Biaryl compounds are fundamental components of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The electronic properties of the biaryl system can be fine-tuned by the nature of the coupled aryl group, making these compounds attractive for the development of new functional materials.
Safety Precautions
-
Palladium catalysts and organoboron compounds should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Solvents should be handled with care, and appropriate measures should be taken to avoid ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-3,5-dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the palladium-catalyzed cross-coupling of 2-bromo-3,5-dimethoxytoluene, a versatile building block in organic synthesis. The strategic placement of a bromine atom and activating methoxy groups makes this compound an excellent substrate for forming carbon-carbon and carbon-heteroatom bonds, which are crucial transformations in the synthesis of pharmaceuticals and other complex molecules.[1]
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and selectivity. Common named reactions in this category include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings. These reactions generally proceed via a catalytic cycle involving oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation (for Suzuki, Stille, Negishi) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.
The substrate, this compound, is particularly well-suited for these reactions. The electron-donating methoxy groups activate the aromatic ring, facilitating oxidative addition, while the bromo substituent provides a reactive site for the palladium catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.
General Reaction Scheme
References
Application Notes and Protocols: The Use of 2-Bromo-3,5-dimethoxytoluene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-3,5-dimethoxytoluene as a versatile building block in the synthesis of complex organic molecules relevant to the pharmaceutical industry. The strategic placement of a bromine atom and two activating methoxy groups on the toluene scaffold makes this compound an ideal starting material for a variety of cross-coupling reactions, enabling the construction of diverse molecular architectures.
Overview of Synthetic Applications
This compound serves as a key intermediate for the introduction of a substituted toluene moiety into larger molecules. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and development.[1][2] These reactions facilitate the formation of carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in pharmaceutical agents.
The primary applications of this compound in pharmaceutical synthesis include:
-
Suzuki-Miyaura Coupling: For the formation of biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines, a critical component of many biologically active compounds.[1][2]
-
Sonogashira Coupling: For the introduction of alkyne functionalities, which can be further elaborated or may be part of the final pharmacophore.
The electron-donating methoxy groups on the aromatic ring can influence the reactivity and regioselectivity of these coupling reactions.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented in Table 1. This data is essential for reaction monitoring and product characterization.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| CAS Number | 13321-73-8 |
| Molecular Formula | C₉H₁₁BrO₂ |
| Molecular Weight | 231.09 g/mol |
| Appearance | Solid |
| Melting Point | 50-54 °C |
| Boiling Point | 283.4±35.0 °C (Predicted) |
| Density | 1.360±0.06 g/cm³ (Predicted) |
| ¹H NMR (CDCl₃) | Hypothetical: δ 6.5-7.0 (m, 2H, Ar-H), 3.85 (s, 6H, 2xOCH₃), 2.30 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃) | Hypothetical: δ 160.0, 140.0, 115.0, 110.0, 105.0, 56.0, 20.0 |
Note: Hypothetical NMR data is based on typical chemical shifts for similar structures. Actual experimental data should be acquired for confirmation.
Experimental Protocols
The following protocols are generalized procedures for key synthetic transformations involving this compound. Researchers should optimize these conditions for their specific substrates and desired products.
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.
Diagram 1: General Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Toluene/Water (4:1 mixture)
-
Anhydrous, degassed solvents
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed toluene/water solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80-90 |
| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 70-85 |
Note: Yields are typical ranges and will vary based on the specific substrate and reaction conditions.
This protocol outlines a general procedure for the C-N bond formation between this compound and a generic amine.
Diagram 2: General Workflow for Buchwald-Hartwig Amination
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.08 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired arylamine.
Table 3: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Precatalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 80-95 |
| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 75-90 |
| 3 | Piperidine | Pd₂(dba)₃/RuPhos | K₃PO₄ | Dioxane | 80-92 |
Note: Yields are typical ranges and will vary based on the specific substrate and reaction conditions.
This protocol provides a general method for the coupling of this compound with a terminal alkyne.
Diagram 3: General Workflow for Sonogashira Coupling
Caption: Workflow for a typical Sonogashira cross-coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.02 equivalents)
-
Copper(I) iodide (CuI) (0.04 equivalents)
-
Triethylamine (Et₃N) (3.0 equivalents)
-
Anhydrous, degassed THF
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic solution with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired internal alkyne.
Table 4: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Catalyst/Cocatalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | DIPA | Toluene | 80-90 |
| 3 | Propargyl alcohol | Pd(OAc)₂/PPh₃/CuI | Et₃N | DMF | 70-85 |
Note: Yields are typical ranges and will vary based on the specific substrate and reaction conditions.
Signaling Pathways and Therapeutic Targets
While there are no specific drugs directly synthesized from this compound reported in the literature, the molecular scaffolds accessible from this precursor are prevalent in a variety of therapeutic agents. For instance, the biaryl and arylamine moieties are key components of many kinase inhibitors, which target signaling pathways implicated in cancer and inflammatory diseases.
Diagram 4: Hypothetical Drug Discovery Pathway
Caption: A logical flow from a starting material to potential biological targets in drug discovery.
The diverse library of compounds that can be generated from this compound can be screened against a wide range of biological targets, including but not limited to:
-
Protein Kinases: Tyrosine kinases, serine/threonine kinases.
-
G-Protein Coupled Receptors (GPCRs).
-
Nuclear Receptors.
-
Ion Channels.
The methoxy and methyl substitutions on the toluene ring can provide important steric and electronic interactions with the target protein, potentially leading to improved potency and selectivity of the final drug candidate.
References
Application Notes & Protocols: 2-Bromo-3,5-dimethoxytoluene in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-Bromo-3,5-dimethoxytoluene as a versatile building block in the synthesis of novel agrochemicals. While direct synthesis of commercial agrochemicals from this specific precursor is not widely documented, its chemical structure suggests its utility in creating derivatives of established insecticidal and herbicidal classes. The following sections detail hypothetical, yet scientifically plausible, synthetic applications, experimental protocols, and biological activity data for these classes of compounds.
Application in the Synthesis of Diamide Insecticides
This compound can serve as a key intermediate for the synthesis of novel anthranilic diamide insecticides. This class of insecticides acts as potent activators of insect ryanodine receptors, leading to uncontrolled release of calcium and subsequent paralysis and death of the target pest.[1][2][3] The dimethoxy-substituted phenyl ring from this compound can be incorporated into the core structure of these insecticides, potentially leading to new derivatives with altered efficacy, selectivity, or metabolic stability.
Hypothetical Synthetic Pathway
A plausible synthetic route involves the initial conversion of this compound to a corresponding aniline derivative, which can then be elaborated into the final diamide structure. This would typically involve a Buchwald-Hartwig amination or a similar cross-coupling reaction, followed by amide bond formation.
Table 1: Representative Biological Activity of Diamide Insecticides
| Compound | Target Pest | Bioassay Method | Activity (LC50/LD50) | Reference |
| Chlorantraniliprole | Mythimna separata | Diet incorporation | 0.4674 mg/L (LC50) | [4] |
| Flubendiamide | Spodoptera litura | Leaf dip | 0.099 ppm (LC50) | [5] |
| Cyantraniliprole | Spodoptera frugiperda | Diet incorporation | Lowest LD50 for resistant mutants | [6] |
| Broflanilide | Coccinella septempunctata (non-target) | Topical application | 0.0943 g a.i./ha (LR50) | [7] |
| Tetrachlorantraniliprole | Coccinella septempunctata (non-target) | Topical application | 289.516 g a.i./ha (LR50) | [7] |
Experimental Protocol: Synthesis of a Hypothetical Diamide Insecticide
This protocol is a generalized procedure adapted from known syntheses of anthranilic diamides and should be optimized for the specific substrate.
Step 1: Synthesis of 2-Amino-3,5-dimethoxytoluene
-
To a solution of this compound (1.0 eq) in dry toluene, add sodium tert-butoxide (1.4 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.01 eq), and a suitable phosphine ligand (e.g., BINAP, 0.015 eq).
-
Add a source of ammonia, such as benzophenone imine, followed by hydrolysis.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: General Procedure for Diamide Formation
-
Dissolve the synthesized 2-amino-3,5-dimethoxytoluene derivative (1.0 eq) and a substituted pyrazole- or phthalic acid-based carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent (e.g., HATU or EDC/HOBt, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the final diamide product by crystallization or column chromatography.
Signaling Pathway Diagram
Caption: Mechanism of action of diamide insecticides.
Application in the Synthesis of Phenylpyrazole Herbicides and Insecticides
The phenylpyrazole scaffold is a cornerstone of many successful herbicides and insecticides. This compound can be utilized to synthesize novel phenylpyrazole derivatives. The bromine atom provides a handle for the formation of the pyrazole ring via reaction with a suitable hydrazine precursor, while the dimethoxy-substituted phenyl ring can influence the biological activity and physical properties of the resulting compound.
Phenylpyrazole insecticides, such as fipronil, act by blocking GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation, paralysis, and death.[8][9][10] Phenylpyrazole herbicides, on the other hand, can act as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis.[11][12]
Hypothetical Synthetic Pathway
A common route to phenylpyrazoles involves the reaction of a phenylhydrazine with a 1,3-dicarbonyl compound or its equivalent. This compound would first need to be converted to the corresponding hydrazine derivative.
Table 2: Representative Biological Activity of Phenylpyrazole Agrochemicals
| Compound | Target | Bioassay Method | Activity (IC50) | Reference |
| Fipronil | House fly head membranes | [3H]EBOB binding inhibition | 2-20 nM | [13] |
| Phenylpyrazole Derivative 9 | Maize PPO | In vitro enzyme activity | Comparable to pyraflufen-ethyl | [11][12] |
| Saflufenacil Analog 2c | Nicotiana tabacum PPO | In vitro enzyme activity | 11 nM (Ki) | [14] |
Experimental Protocol: Synthesis of a Hypothetical Phenylpyrazole
This protocol provides a general framework for the synthesis of a phenylpyrazole derivative.
Step 1: Synthesis of (3,5-Dimethoxy-2-methylphenyl)hydrazine
-
React this compound with a suitable nitrogen nucleophile, such as hydrazine hydrate, in the presence of a catalyst (e.g., a copper salt) or under high pressure and temperature.
-
Alternatively, perform a Buchwald-Hartwig amination with a protected hydrazine, followed by deprotection.
-
Purify the resulting hydrazine derivative by distillation or chromatography.
Step 2: Phenylpyrazole Ring Formation
-
To a solution of the synthesized (3,5-dimethoxy-2-methylphenyl)hydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add a 1,3-dicarbonyl compound or a functionalized alkene (e.g., an acrylonitrile derivative) (1.0-1.2 eq).
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude phenylpyrazole product by recrystallization or column chromatography.
Signaling Pathway Diagrams
Caption: Mechanism of action of phenylpyrazole insecticides.
Caption: Mechanism of action of PPO-inhibiting herbicides.
Disclaimer: The synthetic pathways and experimental protocols described herein are hypothetical and based on established chemical principles for analogous compounds. Researchers should conduct their own literature review and optimization studies. All laboratory work should be performed with appropriate safety precautions.
References
- 1. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance [ideas.repec.org]
- 2. Diamide insecticides targeting insect ryanodine receptors: Mechanism and application prospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biochemjournal.com [biochemjournal.com]
- 6. Characterization of Six Diamide Insecticides on Ryanodine Receptor: Resistance and Species Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity and Sublethal Effects of Diamide Insecticides on Key Non-Target Natural Predators, the Larvae of Coccinella septempunctata L. (Coleoptera: Coccinellidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Design, synthesis and biological activity determination of novel phenylpyrazole protoporphyrinogen oxidase inhibitor herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
2-Bromo-3,5-dimethoxytoluene: A Versatile Building Block in Materials Science
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-3,5-dimethoxytoluene is a substituted aromatic compound that holds significant promise as a versatile building block in the synthesis of advanced materials. Its unique structure, featuring a reactive bromine atom and activating methoxy groups, makes it an attractive precursor for the development of novel polymers, organic electronics, and functional materials. The bromine atom serves as a handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. The electron-donating methoxy groups, in turn, influence the electronic properties and reactivity of the aromatic ring. This document provides an overview of the potential applications of this compound in materials science, along with generalized experimental protocols for its utilization.
I. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁BrO₂ | [1] |
| Molecular Weight | 231.09 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 50-54 °C | [1] |
| CAS Number | 13321-73-8 | [1] |
II. Applications in Materials Science
While specific applications of this compound in materials science are not extensively documented in publicly available literature, its structural motifs suggest significant potential in the following areas:
-
Synthesis of Conjugated Polymers: The bromo- and methoxy-substituted toluene core can be incorporated into conjugated polymer backbones through various polymerization techniques. The methoxy groups can enhance the solubility and processability of the resulting polymers, while the overall structure can influence their optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Functional Small Molecules for Organic Electronics: The core structure of this compound can be elaborated through cross-coupling reactions to synthesize functional small molecules for use as host materials, charge transport layers, or emitters in organic electronic devices.
-
Precursor for Drug Delivery Systems: The aromatic scaffold can be functionalized to create amphiphilic molecules capable of self-assembly into micelles or vesicles for drug encapsulation and delivery. The biocompatibility and degradation profile of such systems would require thorough investigation.
III. Experimental Protocols
The following are generalized experimental protocols for key reactions involving this compound. These should be adapted and optimized for specific substrates and desired outcomes.
A. Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, it can be used to introduce various aryl or vinyl substituents.
Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, for instance, aqueous Na₂CO₃ (2 M, 2.0 eq.) or K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or 1,4-dioxane and water.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 110 °C and stir for 4 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
B. Synthesis of this compound
A notable synthesis of the title compound involves the electrophilic bromination of 3,5-dimethoxytoluene.
Protocol:
-
Reactant Preparation: Dissolve 3,5-dimethoxytoluene (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.
-
Brominating Agent: In a separate flask, prepare a solution of N-bromosuccinimide (NBS) (1.0-1.1 eq.) in the same solvent.
-
Reaction: Slowly add the NBS solution to the 3,5-dimethoxytoluene solution at room temperature while stirring. The reaction is often complete within a few hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Reaction Pathway for Synthesis
Caption: Synthesis of this compound via electrophilic bromination.
IV. Conclusion
This compound represents a promising, yet underexplored, platform for the synthesis of novel materials. Its versatile reactivity, stemming from the strategically placed functional groups, opens avenues for the creation of a wide array of functional polymers and small molecules. Further research into the incorporation of this building block into material backbones is warranted to fully elucidate its potential in materials science, particularly in the realm of organic electronics and drug delivery systems. The protocols provided herein offer a foundational starting point for researchers to explore the synthetic utility of this compound.
References
Application Note and Protocol for the Purification of 2-Bromo-3,5-dimethoxytoluene
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-3,5-dimethoxytoluene is a valuable building block in organic synthesis, often utilized in the development of more complex molecules for pharmaceutical and materials science applications. The purity of this reagent is critical to ensure the desired reaction outcomes and to avoid the introduction of impurities in subsequent synthetic steps. This document provides two detailed protocols for the purification of this compound: recrystallization and column chromatography.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below.[1][2]
| Property | Value |
| Molecular Formula | C₉H₁₁BrO₂ |
| Molecular Weight | 231.09 g/mol |
| Appearance | Solid |
| Melting Point | 50-54 °C |
| CAS Number | 13321-73-8 |
Experimental Protocols
Protocol A: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds based on differences in solubility between the compound of interest and its impurities in a given solvent at different temperatures.
Materials and Reagents:
-
Crude this compound
-
Methanol
-
Hexane
-
Erhlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol. Heat the solvent gently on a hot plate and add it portion-wise to the crude solid until it completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.
-
Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a white to off-white solid.
Protocol B: Purification by Column Chromatography
Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase.
Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
TLC plates, chamber, and UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as 98:2 hexane:ethyl acetate. The polarity of the eluent can be gradually increased if necessary to elute the desired compound.
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 90:10 hexane:ethyl acetate). Visualize the spots under a UV lamp.
-
Combining and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Parameter | Protocol A: Recrystallization | Protocol B: Column Chromatography |
| Typical Yield | 70-90% | 60-85% |
| Expected Purity | >98% | >99% |
| Time Required | 2-4 hours | 4-8 hours |
| Scale | Milligrams to kilograms | Milligrams to grams |
Visualizations
Purification Workflow
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for 2-Bromo-3,5-dimethoxytoluene Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,5-dimethoxytoluene is a versatile polysubstituted aromatic compound that serves as a crucial intermediate in organic synthesis. Its utility is derived from the strategic placement of its functional groups: a bromine atom, two activating methoxy groups, and a methyl group. The bromine atom acts as a key handle for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.[1] The electron-donating methoxy groups activate the aromatic ring, influencing the regioselectivity of subsequent reactions, while the methyl group provides another site for potential functionalization.[1]
These application notes provide detailed protocols for the synthesis of this compound and its application in several common palladium-catalyzed cross-coupling reactions.
Synthesis of this compound
The synthesis of this compound can be achieved via electrophilic aromatic substitution on 3,5-dimethoxytoluene. A common method involves bromination using N-bromosuccinimide (NBS).[1][2] It is noteworthy that due to the high electron density of the aromatic ring, activated by the two methoxy groups, electrophilic substitution on the ring is favored over radical bromination at the benzylic methyl group.[1]
Experimental Protocol: Bromination of 3,5-dimethoxytoluene
Materials:
-
3,5-dimethoxytoluene
-
N-bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator (optional, but can influence product distribution)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and crystallization
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethoxytoluene (1.0 eq) in CCl₄ or CH₂Cl₂.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 eq). To favor mono-substitution, use of lower NBS equivalents is recommended.[1]
-
The reaction can proceed via an electrophilic pathway, but if radical initiation is used, add a catalytic amount of AIBN or BPO.
-
Stir the mixture at room temperature or gently heat to reflux (40-80°C) and monitor the reaction progress by TLC. Shorter reaction times can help minimize di-bromination.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to quench any remaining bromine), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization to yield this compound as a solid. The melting point is reported to be 50-54 °C.[3][4]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on this compound is a versatile functional group for forming new bonds through palladium-catalyzed cross-coupling reactions. Below are protocols for three common transformations.
General Experimental Workflow for Cross-Coupling
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond by coupling with an organoboron species, typically a boronic acid or ester.[5][6][7]
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired aryl or vinyl boronic acid (1.1-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).[5]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.[5]
-
Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.[5][6]
-
Sparge the mixture with argon for 10-15 minutes.[6]
-
Heat the reaction mixture with stirring, typically between 80-110°C, and monitor by TLC.[5][6]
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the biaryl product.
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne.[8][9] The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[8][10]
Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[10][11]
-
Add a degassed solvent, typically an amine base like triethylamine (Et₃N) or a mixture of a solvent like DMF or THF with an amine base.[11][12]
-
Add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., up to 100°C) until the starting material is consumed, as monitored by TLC.[11][12]
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous NH₄Cl.[10]
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography to yield the arylalkyne.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine.[13][14][15]
Protocol:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XantPhos, or RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).[13][16]
-
Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture with stirring at a temperature typically ranging from 80-120°C.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate and purify the resulting residue by column chromatography to afford the arylamine product.
Summary of Reaction Conditions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temperature (°C) | Typical Yields |
| Suzuki-Miyaura | Pd(PPh₃)₄ (1-5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90-100 | Good to Excellent |
| Sonogashira | Pd(PPh₃)₂Cl₂ (1-3) | PPh₃ (2-6) | Et₃N | DMF / Et₃N | 25-100 | Good to Excellent |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XantPhos (2-4) | NaOt-Bu (1.5) | Toluene | 80-110 | Good to Excellent |
| Note: The conditions provided are representative and may require optimization for specific substrates. |
Synthetic Utility of this compound
Caption: Reaction pathways from this compound.
References
- 1. This compound | 13321-73-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound 95 13321-73-8 [sigmaaldrich.com]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. scribd.com [scribd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-3,5-dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-Bromo-3,5-dimethoxytoluene, a key intermediate in the development of various pharmaceutical compounds. The protocol details a robust and scalable method for the regioselective bromination of 3,5-dimethoxytoluene using N-bromosuccinimide (NBS). Emphasis is placed on reaction optimization to maximize the yield of the desired product while minimizing the formation of di-substituted byproducts. Detailed experimental procedures, data presentation in tabular format, and safety protocols are included to ensure reproducible and safe execution in a laboratory or pilot plant setting.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The strategic placement of the bromine atom and the electron-donating methoxy groups on the aromatic ring allows for a variety of subsequent cross-coupling reactions and further functionalization. The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution of 3,5-dimethoxytoluene. This application note describes a detailed protocol for the large-scale synthesis via bromination with N-bromosuccinimide (NBS), a reagent known for its milder reaction conditions compared to liquid bromine.
A critical aspect of this synthesis is controlling the regioselectivity to favor the formation of the 2-bromo isomer over the 2,6-dibromo byproduct.[1] Studies have shown that careful control of stoichiometry, reaction temperature, and reaction time is essential for achieving high selectivity for the desired mono-brominated product.[1] This protocol has been developed to address these challenges and provide a reliable method for producing high-purity this compound on a large scale.
Reaction Scheme
The synthesis proceeds via the electrophilic bromination of 3,5-dimethoxytoluene with N-bromosuccinimide in a suitable solvent.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the large-scale synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 3,5-Dimethoxytoluene | 1.0 molar equivalent | N/A |
| N-Bromosuccinimide (NBS) | 0.95 molar equivalents | [1] |
| Solvent (Acetonitrile) | 5-10 mL per gram of 3,5-dimethoxytoluene | N/A |
| Reaction Conditions | ||
| Temperature | 20-25 °C (Room Temperature) | N/A |
| Reaction Time | 2-4 hours | [1] |
| Product Characteristics | ||
| Molecular Formula | C₉H₁₁BrO₂ | [2] |
| Molecular Weight | 231.09 g/mol | |
| Melting Point | 50-54 °C | [2] |
| Purity (by HPLC) | >98% | N/A |
| Yield | ||
| Expected Yield | 75-85% | N/A |
Experimental Protocol
This protocol is designed for a large-scale synthesis, and all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
-
3,5-Dimethoxytoluene (98%+)
-
N-Bromosuccinimide (NBS) (99%+)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Large reaction vessel with mechanical stirrer, dropping funnel, and temperature probe
-
Rotary evaporator
-
Buchner funnel and filtration apparatus
-
Recrystallization apparatus
Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Detailed Procedure
-
Charging the Reactor: In a large, dry reaction vessel equipped with a mechanical stirrer and a temperature probe, add 3,5-dimethoxytoluene (1.0 eq).
-
Dissolving the Starting Material: Add anhydrous acetonitrile (5-10 mL per gram of starting material) to the reaction vessel and stir until the 3,5-dimethoxytoluene is completely dissolved.
-
Addition of NBS: In a separate container, dissolve N-bromosuccinimide (0.95 eq) in a minimal amount of anhydrous acetonitrile. Slowly add the NBS solution to the reaction mixture via a dropping funnel over a period of 1-2 hours, while maintaining the internal temperature between 20-25 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching the Reaction: Once the reaction is complete, quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.
-
Workup:
-
Dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexanes and ethyl acetate.
-
Alternatively, for very high purity, column chromatography on silica gel can be employed.
-
-
Product Isolation and Drying: Isolate the purified product by filtration and dry it under vacuum to a constant weight.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling chemicals.
-
Ventilation: All operations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid contact with skin and eyes. Handle in a fume hood.
-
Brominated Compounds: Brominated organic compounds can be toxic and should be handled with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Logical Relationship of Key Steps
Caption: Logical flow diagram illustrating the key stages of the synthesis.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the large-scale synthesis of this compound. By carefully controlling the reaction parameters, particularly the stoichiometry of NBS, high yields and purity of the desired product can be achieved. This detailed guide, including quantitative data and safety precautions, is intended to support researchers and drug development professionals in the efficient and safe production of this important chemical intermediate.
References
Application Notes and Protocols for Monitoring the Synthesis of 2-Bromo-3,5-dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,5-dimethoxytoluene is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its regioselective synthesis, typically via electrophilic bromination of 3,5-dimethoxytoluene, requires careful monitoring to ensure optimal yield and purity, and to minimize the formation of byproducts such as dibrominated species. This document provides detailed application notes and protocols for monitoring this reaction using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), in-situ Fourier Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
These process analytical technologies (PAT) are crucial for understanding reaction kinetics, identifying intermediates, and determining reaction endpoints, thereby facilitating process optimization and ensuring product quality.[1][2]
Reaction Scheme
The primary reaction of interest is the bromination of 3,5-dimethoxytoluene to produce this compound. A common side reaction is the formation of 2,6-dibromo-3,5-dimethoxytoluene.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3,5-dimethoxytoluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-3,5-dimethoxytoluene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the bromination of 3,5-dimethoxytoluene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient brominating agent. - Formation of multiple byproducts. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction temperature is maintained within the optimal range (typically room temperature for NBS bromination). - Use a fresh, high-purity brominating agent like N-Bromosuccinimide (NBS). - Optimize the stoichiometry of the reactants to favor mono-bromination.[1] |
| Formation of Significant Amounts of 2,6-Dibromo-3,5-dimethoxytoluene (Di-brominated byproduct) | - Excess of the brominating agent. - Prolonged reaction time. - High reaction temperature. | - Use a stoichiometric amount or a slight excess (e.g., 1.0 to 1.1 equivalents) of NBS.[1] - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. - Perform the reaction at a lower temperature to improve selectivity. |
| Presence of Unreacted 3,5-Dimethoxytoluene | - Insufficient amount of brominating agent. - Low reaction temperature or short reaction time. - Deactivated brominating agent. | - Increase the equivalents of the brominating agent slightly (e.g., from 1.0 to 1.1 equivalents). - Extend the reaction time or slightly increase the temperature, while monitoring for the formation of di-brominated byproducts. - Use a freshly opened or properly stored container of NBS. |
| Formation of Benzylic Bromination Product (3,5-Dimethoxybenzyl bromide) | - Presence of radical initiators (e.g., AIBN, benzoyl peroxide) or exposure to UV light.[2] - High reaction temperatures that can promote radical pathways. | - Avoid the use of radical initiators if aromatic bromination is desired. The electron-rich nature of the ring favors electrophilic substitution.[2] - Conduct the reaction in the dark to prevent photochemical radical formation. - Maintain a moderate reaction temperature. |
| Difficult Purification of the Product | - Similar polarities of the desired product and the di-brominated byproduct. - Oily product that is difficult to crystallize. | - Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate mixtures) for separation.[2] Monitor fractions carefully by TLC. - Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be attempted. Seeding with a pure crystal may aid crystallization. |
| Reaction Does Not Start | - Inactive starting material or brominating agent. - Presence of inhibitors. | - Check the purity of 3,5-dimethoxytoluene and the activity of the NBS. - Ensure the reaction is carried out under anhydrous conditions if required by the specific protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely used method is the electrophilic aromatic substitution of 3,5-dimethoxytoluene using N-Bromosuccinimide (NBS) as the brominating agent.[2] This method is generally effective due to the high activation of the aromatic ring by the two methoxy groups, which directs the bromination to the ortho and para positions.
Q2: Why is di-bromination a common side reaction, and how can it be minimized?
A2: The two electron-donating methoxy groups strongly activate the aromatic ring, making it susceptible to further bromination after the first bromine atom has been introduced. To minimize the formation of 2,6-dibromo-3,5-dimethoxytoluene, it is crucial to carefully control the stoichiometry of the brominating agent (using 1.0-1.1 equivalents of NBS), maintain a moderate reaction temperature, and monitor the reaction progress to avoid unnecessarily long reaction times.[1]
Q3: Is a catalyst required for the bromination of 3,5-dimethoxytoluene with NBS?
A3: Generally, a Lewis acid catalyst is not required for the bromination of highly activated aromatic rings like 3,5-dimethoxytoluene with NBS. The reaction proceeds readily due to the high nucleophilicity of the substrate. In some cases, for less reactive substrates, a mild acid catalyst might be employed to enhance the electrophilicity of the bromine source.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (3,5-dimethoxytoluene), the desired product (this compound), and the di-brominated byproduct. The spots can be visualized under UV light. The starting material will be the least polar, followed by the mono-brominated product, and then the di-brominated product.
Q5: What is the expected yield for this synthesis?
A5: The yield can vary significantly depending on the reaction conditions and the success in minimizing side reactions. With optimized conditions that favor mono-bromination, yields can be good. However, without careful control, the formation of the di-brominated byproduct will lower the isolated yield of the desired product.
Data Presentation
Table 1: Reactant Stoichiometry and Impact on Product Distribution
| Equivalents of NBS | Expected Major Product | Expected Minor Product(s) | General Yield of this compound |
| < 1.0 | Unreacted 3,5-dimethoxytoluene | This compound | Low |
| 1.0 - 1.1 | This compound | 2,6-Dibromo-3,5-dimethoxytoluene | Moderate to High |
| > 1.1 | 2,6-Dibromo-3,5-dimethoxytoluene | This compound | Low |
Table 2: Typical Reaction Conditions for Mono-bromination
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine under relatively mild conditions. |
| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) | Inert solvents that dissolve the reactants well. |
| Temperature | 0°C to Room Temperature | Helps to control the reaction rate and improve selectivity for mono-bromination. |
| Reaction Time | 1-4 hours (monitor by TLC) | Sufficient time for the reaction to proceed to completion without excessive byproduct formation. |
| Work-up | Aqueous wash (e.g., NaHCO₃, Na₂S₂O₃) followed by extraction | To quench the reaction and remove unreacted bromine and succinimide. |
| Purification | Column Chromatography or Recrystallization | To isolate the desired product from byproducts and impurities.[2] |
Experimental Protocols
Protocol 1: Mono-bromination of 3,5-Dimethoxytoluene using NBS
This protocol aims to maximize the yield of the mono-brominated product.
Materials:
-
3,5-Dimethoxytoluene
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethoxytoluene (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed (typically within 1-3 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential side products.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Caption: A general experimental workflow for the synthesis and purification process.
References
Technical Support Center: Synthesis of 2-Bromo-3,5-dimethoxytoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3,5-dimethoxytoluene.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, focusing on the formation of side products.
Frequently Asked Questions:
Q1: My reaction is producing a significant amount of a dibrominated byproduct. How can I minimize this?
A1: The formation of 2,6-dibromo-3,5-dimethoxytoluene is a common side product resulting from over-bromination.[1] To minimize this, consider the following:
-
Choice of Brominating Agent: Using N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂) can significantly improve selectivity for mono-bromination. One study reported a 95% yield of the desired 2-bromo product with no observable dibromination when using NBS in DMF.
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of 3,5-dimethoxytoluene relative to the brominating agent can help consume the bromine source before it can react a second time.
-
Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second bromination reaction more than the first, thus improving selectivity.
Q2: I am concerned about benzylic bromination of the methyl group. Is this a likely side reaction?
A2: While benzylic bromination is a common reaction for toluene derivatives, especially with NBS under radical conditions (e.g., with AIBN initiator or light), for 3,5-dimethoxytoluene, aromatic bromination is strongly favored. The two methoxy groups are highly activating, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack than the methyl group is to radical abstraction.[1] One study found that the reaction of 3,5-dimethoxytoluene with NBS and AIBN yielded exclusively ring-brominated products (2-bromo- and 2,6-dibromo-3,5-dimethoxytoluene) and no benzylic bromide.[1]
Q3: How can I differentiate between the desired this compound and the isomeric byproduct 4-Bromo-3,5-dimethoxytoluene?
A3: The formation of the 4-bromo isomer is possible due to the ortho, para-directing nature of the methoxy groups. Separation and identification can be achieved through:
-
Chromatography: Column chromatography on silica gel is an effective method for separating these isomers.
-
Spectroscopy:
-
¹H NMR: The aromatic region of the ¹H NMR spectrum will be distinct for each isomer. The coupling patterns and chemical shifts of the aromatic protons will differ due to the different substitution patterns.
-
GC-MS: Gas chromatography can separate the isomers, and the mass spectrometry fragmentation patterns can aid in their identification.
-
Q4: My reaction is incomplete, and I have a significant amount of starting material left. What can I do?
A4: Incomplete conversion can be due to several factors:
-
Insufficient Brominating Agent: Ensure the correct stoichiometry of the brominating agent is used.
-
Reaction Time: The reaction may require a longer duration to go to completion. Monitor the reaction progress using an appropriate technique like TLC or GC.
-
Reaction Temperature: While lower temperatures can improve selectivity, they also slow down the reaction rate. A moderate temperature may be necessary to achieve a reasonable reaction time.
-
Purity of Reagents: Ensure that the starting material and the brominating agent are pure and that the solvent is anhydrous if required by the specific protocol.
Data Presentation
The following table summarizes typical yields and side product distribution based on the chosen brominating agent.
| Brominating Agent | Solvent | Desired Product (this compound) Yield | Main Side Product (2,6-dibromo-3,5-dimethoxytoluene) | Reference |
| Br₂ | Acetic Acid | Moderate | Significant amounts observed | [2] |
| NBS | DMF | 95% | Not observed | |
| NBS/AIBN | CCl₄ | Mixture with dibromo-product | 2,6-dibromo-3,5-dimethoxytoluene | [1] |
Experimental Protocols
Synthesis of this compound using NBS in DMF
This protocol is adapted from literature procedures that emphasize high selectivity for the mono-brominated product.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethoxytoluene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of NBS: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Troubleshooting Logic for Side Product Formation
Caption: Troubleshooting flowchart for identifying and resolving side product formation.
Reaction Pathway for the Synthesis of this compound
Caption: Synthesis pathway and potential side products.
References
Technical Support Center: Purification of 2-Bromo-3,5-dimethoxytoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-Bromo-3,5-dimethoxytoluene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Presence of a major impurity with a higher molecular weight in the crude product.
-
Question: My crude this compound shows a significant impurity that I suspect is a di-brominated species. How can I confirm this and remove it?
-
Answer: The synthesis of this compound via bromination of 3,5-dimethoxytoluene can often lead to the formation of 2,6-dibromo-3,5-dimethoxytoluene as a major byproduct.[1] To confirm its presence, you can use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weight of the impurity or Nuclear Magnetic Resonance (NMR) spectroscopy, where the di-brominated species will show a different aromatic proton signal pattern compared to the desired product.
For removal, column chromatography is the most effective method. A non-polar eluent system, such as hexanes or a hexane/ethyl acetate gradient, is recommended. The desired mono-brominated product is less polar than the di-brominated byproduct and will therefore elute first.
Issue 2: Difficulty in removing unreacted starting material.
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Question: After my reaction, I still have a significant amount of the starting material, 3,5-dimethoxytoluene, mixed with my product. What is the best way to separate them?
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Answer: Unreacted 3,5-dimethoxytoluene is less polar than the brominated products. Therefore, it will elute first during column chromatography. Using a low-polarity eluent system, such as pure hexanes initially, will help in selectively eluting the starting material before the desired product. Careful monitoring of the fractions using Thin Layer Chromatography (TLC) is crucial to ensure a clean separation.
Issue 3: Oily product obtained after purification.
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Question: I have purified this compound, but it remains an oil, making it difficult to handle and assess its purity. How can I induce crystallization?
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Answer: this compound is a solid at room temperature with a reported melting point of 50-54 °C. If your purified product is an oil, it may still contain impurities or residual solvent. To induce crystallization, try the following:
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Solvent Removal: Ensure all residual solvent from the purification step is removed under high vacuum.
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Recrystallization: Attempt recrystallization from a suitable solvent system. A mixture of a good solvent (like dichloromethane) and a poor solvent (like methanol or hexanes) can be effective.[2] Dissolve the oil in a minimal amount of the good solvent and slowly add the poor solvent until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, should promote crystal formation.
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Seeding: If you have a small amount of pure, solid material, you can use it as a seed crystal to initiate crystallization in the bulk of the oily product.
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Issue 4: Low yield after column chromatography.
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Question: My yield of this compound is significantly lower than expected after column chromatography. What could be the reasons?
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Answer: Low recovery from column chromatography can be due to several factors:
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Improper Solvent System: If the eluent is too polar, the product may move too quickly down the column, co-eluting with impurities. If it is not polar enough, the product may not elute at all or elute very slowly, leading to broad bands and poor separation.
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Column Overloading: Loading too much crude material onto the column can lead to poor separation and loss of product.
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Channeling in the Column: An improperly packed column can lead to uneven solvent flow and inefficient separation.
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Product Instability: While this compound is generally stable, prolonged exposure to silica gel, which is slightly acidic, could potentially cause degradation for some sensitive compounds.
To troubleshoot, optimize the eluent system using TLC beforehand, ensure the column is packed uniformly, and avoid overloading.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities are the unreacted starting material, 3,5-dimethoxytoluene, and the over-brominated byproduct, 2,6-dibromo-3,5-dimethoxytoluene.[1]
Q2: What is a recommended starting solvent system for column chromatography?
A2: A good starting point for column chromatography is 100% hexanes. This will elute the non-polar starting material. The polarity can then be gradually increased by adding a small percentage of ethyl acetate (e.g., 2-5%) to elute the desired mono-brominated product, followed by a further increase in polarity if necessary to elute the di-brominated impurity.
Q3: What is a suitable recrystallization solvent for this compound?
A3: A mixture of dichloromethane and methanol (CH2Cl2/MeOH) has been used for recrystallizing similar brominated aromatic compounds and can be a good starting point.[2] Alternatively, a hexane/ethyl acetate mixture could also be effective. The key is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring fractions. Use the same solvent system as your column or a slightly more polar one to get good separation on the TLC plate. Spot the crude material, the collected fractions, and a co-spot of the crude and the fraction to track the elution of the product and impurities.
Q5: What analytical techniques are recommended for final purity assessment?
A5: For final purity assessment, a combination of techniques is recommended:
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NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any proton or carbon-containing impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity by peak area and to confirm the mass of the desired product and any impurities.
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Melting Point Analysis: A sharp melting point range close to the literature value (50-54 °C) is a good indicator of high purity.
Data Presentation
Table 1: Physical Properties and Purity Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO₂ | [3][4] |
| Molecular Weight | 231.09 g/mol | [3][4] |
| Melting Point | 50-54 °C | [3] |
| Purity (Commercial) | 95% | [3] |
Experimental Protocols
Protocol 1: Column Chromatography for Purification of this compound
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Slurry Preparation: In a beaker, add silica gel to a small amount of the initial eluent (e.g., 100% hexanes) to create a slurry.
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Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Allow the silica to settle, and then gently tap the column to ensure even packing. Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Add this solution carefully to the top of the silica bed.
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Elution: Begin elution with 100% hexanes to remove any unreacted 3,5-dimethoxytoluene.
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Gradient Elution: Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexanes).
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Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
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Product Isolation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound
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Dissolution: In a flask, dissolve the impure solid in a minimum amount of a hot solvent in which it is highly soluble (e.g., dichloromethane).
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Addition of Anti-Solvent: While the solution is still warm, slowly add a solvent in which the compound is poorly soluble (e.g., methanol or hexanes) until the solution becomes slightly cloudy.
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Clarification: Add a drop or two of the hot solvent until the solution becomes clear again.
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Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting common issues in the purification of this compound.
References
Technical Support Center: Regioselectivity in the Bromination of 3,5-Dimethoxytoluene
Welcome to the technical support center for the bromination of 3,5-dimethoxytoluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this electrophilic aromatic substitution reaction.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the bromination of 3,5-dimethoxytoluene, providing potential causes and recommended solutions.
Issue 1: Low or No Conversion to Brominated Product
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Question: I have set up my bromination reaction, but upon analysis (e.g., TLC, GC-MS), I see only starting material. What could be the problem?
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Answer:
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Inadequate Electrophile Activation: Bromine (Br₂) itself may not be electrophilic enough to react with the highly activated 3,5-dimethoxytoluene ring without a catalyst. Similarly, N-bromosuccinimide (NBS) may require an activator for efficient aromatic bromination.
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Solution: If using Br₂, ensure the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃.[1] For NBS, the use of a protic solvent like acetic acid or a Lewis acid can enhance its electrophilicity.
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Decomposition of Reagents: Brominating agents can be sensitive to moisture and light.
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Solution: Use freshly opened or purified reagents. Ensure your glassware is thoroughly dried and the reaction is protected from light, especially when using radical initiators.
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Incorrect Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
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Solution: Gradually increase the reaction temperature while monitoring the progress by TLC or another appropriate analytical technique. Forcing conditions, such as heating to 140°C, may be necessary for less reactive substrates, although 3,5-dimethoxytoluene is highly activated.
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Issue 2: Formation of Multiple Products (Poor Regioselectivity)
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Question: My reaction is producing a mixture of monobrominated and/or polybrominated isomers. How can I improve the selectivity for a single product?
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Answer: The regioselectivity of the bromination of 3,5-dimethoxytoluene is influenced by a combination of electronic and steric effects, as well as reaction conditions that favor either kinetic or thermodynamic control. The two methoxy groups strongly activate the ortho (C2, C6) and para (C4) positions.
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Kinetic vs. Thermodynamic Control:
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Kinetic Product: The product that forms the fastest. This is often the less sterically hindered product.
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Thermodynamic Product: The most stable product, which may require more energy to form.
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Solution: To favor the kinetic product, run the reaction at a lower temperature for a shorter duration. For the thermodynamic product, higher temperatures and longer reaction times may be necessary to allow for equilibration.[2]
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Steric Hindrance: The methyl group at C1 and the methoxy groups at C3 and C5 create steric hindrance, particularly at the C2 and C6 positions.
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Solution: To favor bromination at the less sterically hindered C4 position, consider using a bulkier brominating agent or running the reaction at a lower temperature to increase the sensitivity to steric effects.
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Over-bromination: The high reactivity of the 3,5-dimethoxytoluene ring can lead to the formation of di- or even tri-brominated products.
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Solution: Use a stoichiometric amount or a slight excess of the brominating agent. Adding the brominating agent slowly to the reaction mixture can also help to control the reaction and minimize over-bromination.
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Issue 3: Benzylic Bromination Instead of Aromatic Bromination
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Question: I am observing bromination on the methyl group (benzylic position) instead of on the aromatic ring. How can I promote aromatic substitution?
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Answer: Benzylic bromination typically occurs via a free-radical mechanism, often initiated by light or a radical initiator like AIBN (azobisisobutyronitrile) in a non-polar solvent. In contrast, electrophilic aromatic substitution is favored by polar solvents and the presence of Lewis or Brønsted acids.
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Reaction Conditions: The reaction of 3,5-dimethoxytoluene with NBS in the presence of a radical initiator has been shown to lead to electrophilic substitution on the aromatic ring, producing a mixture of 2-bromo-3,5-dimethoxytoluene and 2,6-dibromo-3,5-dimethoxy-toluene, rather than the expected benzylic bromination.[3] This is attributed to the high electron density of the aromatic ring.
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Solution: To ensure aromatic bromination, perform the reaction in the absence of radical initiators and light. Use a polar solvent and, if necessary, a Lewis acid catalyst to promote the electrophilic pathway.
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Issue 4: Difficulty in Separating Isomers
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Question: I have a mixture of brominated isomers that are difficult to separate by column chromatography. What can I do?
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Answer: The separation of closely related isomers can be challenging due to their similar polarities.
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Chromatography Optimization:
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Solution: Experiment with different solvent systems for column chromatography, using a gradient elution if necessary. Sometimes, a non-polar solvent system with a small amount of a slightly more polar co-solvent can provide better separation. Consider using a high-performance liquid chromatography (HPLC) system for more efficient separation.
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Recrystallization:
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Solution: If the products are solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method. This technique relies on differences in solubility between the desired isomer and the impurities.
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Derivatization:
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Solution: In some cases, it may be possible to selectively react one of the isomers to form a derivative that is easier to separate. The derivative can then be converted back to the desired product in a subsequent step.
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II. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the monobromination of 3,5-dimethoxytoluene?
A1: The two methoxy groups are strong activating, ortho-, para-directing groups, while the methyl group is a weaker activating, ortho-, para-director. Therefore, the positions most activated for electrophilic aromatic substitution are C2, C4, and C6.
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C4-Bromination (para to both methoxy groups): This position is electronically highly activated and less sterically hindered than the C2 and C6 positions.
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C2/C6-Bromination (ortho to a methoxy and the methyl group): These positions are also electronically activated but are more sterically hindered.
The precise regioselectivity will depend on the reaction conditions. Milder conditions and bulkier reagents are more likely to favor substitution at the C4 position.
Q2: How can I selectively achieve dibromination?
A2: To achieve dibromination, you will typically need to use at least two equivalents of the brominating agent and potentially more forcing reaction conditions (e.g., higher temperature, longer reaction time) than for monobromination. The most likely product of dibromination is 2,6-dibromo-3,5-dimethoxytoluene, as the bromine atoms will add to the two remaining activated and sterically accessible positions ortho to the methoxy groups.
Q3: How can I confirm the regiochemistry of my brominated product?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the regiochemistry of your product.
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¹H NMR: The number of signals in the aromatic region, their splitting patterns (coupling constants), and their chemical shifts will provide crucial information. For example:
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4-Bromo-3,5-dimethoxytoluene: You would expect to see two singlets in the aromatic region for the protons at C2 and C6.
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This compound: You would expect to see two doublets in the aromatic region for the protons at C4 and C6, with a small meta-coupling constant.
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¹³C NMR: The number of signals in the aromatic region will indicate the symmetry of the molecule.
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NOE (Nuclear Overhauser Effect) Spectroscopy: This 2D NMR technique can be used to establish through-space proximity between protons, which can help to definitively assign the structure.
Q4: What are some common side products to watch out for?
A4: Besides the formation of undesired regioisomers and polybrominated products, other potential side reactions include:
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Benzylic bromination: As discussed in the troubleshooting section, this can occur under radical conditions.
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Oxidation: Strong brominating agents or harsh reaction conditions could potentially oxidize the electron-rich aromatic ring or the methoxy groups.
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Hydrolysis of methoxy groups: If the reaction is performed in the presence of strong acids and water, hydrolysis of the methoxy groups to hydroxyl groups is a possibility.
III. Data Presentation
Table 1: Summary of Expected Products and Influencing Factors
| Product | Position of Bromination | Key Influencing Factors |
| This compound | C2 | Less sterically hindered ortho position. |
| 4-Bromo-3,5-dimethoxytoluene | C4 | Electronically activated para position, sterically accessible. |
| 6-Bromo-3,5-dimethoxytoluene | C6 | Chemically equivalent to the C2 position. |
| 2,6-Dibromo-3,5-dimethoxytoluene | C2 and C6 | Use of >2 equivalents of brominating agent, more forcing conditions. |
| 3,5-Dimethoxybenzyl bromide | Benzylic | Radical conditions (light, radical initiator). |
IV. Experimental Protocols
Protocol 1: General Procedure for Monobromination of 3,5-Dimethoxytoluene with N-Bromosuccinimide (NBS)
This protocol is a general starting point and may require optimization to achieve high regioselectivity for a specific isomer.
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Dissolve 3,5-dimethoxytoluene (1.0 eq.) in a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to the desired temperature (e.g., 0 °C or room temperature) using an ice bath or other cooling method.
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Add N-bromosuccinimide (1.0-1.1 eq.) portion-wise to the stirred solution. For improved control, NBS can be dissolved in the reaction solvent and added dropwise.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to consume any remaining bromine.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the product by column chromatography or recrystallization.
Note: The choice of solvent and temperature will significantly impact the regioselectivity. Acetonitrile has been reported to favor nuclear bromination over benzylic bromination with NBS.
V. Visualizations
Caption: General experimental workflow for the bromination of 3,5-dimethoxytoluene.
Caption: Factors influencing regioselectivity in the bromination of 3,5-dimethoxytoluene.
References
Technical Support Center: Synthesis of 2-Bromo-3,5-dimethoxytoluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3,5-dimethoxytoluene, with a focus on preventing di-bromination.
Troubleshooting Guide: Preventing Di-bromination
Problem: Formation of significant amounts of 2,6-dibromo-3,5-dimethoxytoluene as a byproduct.
Cause: 3,5-dimethoxytoluene is a highly activated aromatic ring due to the two electron-donating methoxy groups, making it susceptible to further electrophilic substitution after the first bromination.
Solutions:
| Strategy | Description | Key Considerations |
| Choice of Brominating Agent | Utilize a milder brominating agent than molecular bromine (Br₂). N-Bromosuccinimide (NBS) is a preferred reagent for selective mono-bromination of activated arenes.[1][2][3][4][5][6] | Molecular bromine is highly reactive and often leads to polybromination of activated rings. |
| Solvent Selection | The choice of solvent significantly impacts selectivity. Acetonitrile (CH₃CN) is a highly effective solvent for promoting selective mono-bromination with NBS.[1][3][4][5][6] Other solvents like carbon tetrachloride (CCl₄) can also be used, sometimes in the presence of a catalyst like silica gel.[7] | Polar aprotic solvents like acetonitrile can stabilize the transition state leading to the mono-brominated product. |
| Reaction Temperature | Maintain a low reaction temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can help control the reaction rate and minimize over-bromination. | Higher temperatures increase the reaction rate and the likelihood of di-bromination. |
| Stoichiometry Control | Use a stoichiometric amount (1.0 equivalent) or a slight excess (up to 1.1 equivalents) of the brominating agent. | Using a large excess of the brominating agent will strongly favor the formation of the di-brominated product. |
| Catalyst-Mediated Bromination | The use of catalysts can enhance selectivity. Silica gel can be used as a solid support for NBS to achieve selective mono-bromination.[7] p-Toluenesulfonic acid (p-TsOH) has also been shown to promote selective mono-bromination of activated phenols and could be applicable here.[8][9][10] | Catalysts can modulate the reactivity of the brominating agent and influence the regioselectivity of the reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is di-bromination a common problem in the synthesis of this compound?
A1: The two methoxy groups on the aromatic ring are strong activating groups. They donate electron density to the ring, making it highly nucleophilic and thus very reactive towards electrophilic aromatic substitution. After the first bromine atom is introduced, the ring remains sufficiently activated to react a second time, leading to the formation of the di-bromo byproduct.
Q2: What is the best brominating agent to use for this synthesis to ensure mono-substitution?
A2: N-Bromosuccinimide (NBS) is generally the recommended brominating agent for the selective mono-bromination of activated aromatic compounds like 3,5-dimethoxytoluene.[1][2][3][4][5][6] It is a milder and more selective source of electrophilic bromine compared to liquid bromine (Br₂).
Q3: How does the choice of solvent affect the outcome of the reaction?
A3: The solvent plays a crucial role in controlling the selectivity. Acetonitrile (CH₃CN) has been reported to be particularly effective for achieving high yields of mono-brominated products when using NBS with activated arenes.[1][3][4][5][6] It is believed that polar aprotic solvents can help to moderate the reactivity of the brominating agent.
Q4: I am still getting a mixture of mono- and di-brominated products. What else can I try?
A4: If you are still observing di-bromination, consider the following adjustments:
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Lower the reaction temperature: Start the reaction at 0°C or even lower and maintain it for a longer period.
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Slow addition of the brominating agent: Add the NBS solution dropwise over an extended period to maintain a low concentration of the brominating agent in the reaction mixture.
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Use a catalyst: Employing a solid-supported reagent like NBS on silica gel can improve selectivity.[7]
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Purification: If a small amount of the di-bromo compound is unavoidable, it can often be separated from the desired mono-bromo product by column chromatography or recrystallization.
Q5: Can I use a Lewis acid catalyst like FeBr₃ with NBS?
A5: While Lewis acids are often used to catalyze aromatic bromination with Br₂, their use with NBS for highly activated substrates like 3,5-dimethoxytoluene is generally not recommended as it can lead to a significant increase in the rate of reaction and a decrease in selectivity, favoring di-bromination.
Experimental Protocols
Detailed Methodology for Selective Mono-bromination using NBS in Acetonitrile
This protocol is adapted from established methods for the selective mono-bromination of activated aromatic rings.[1][3][6]
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Materials:
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3,5-Dimethoxytoluene
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N-Bromosuccinimide (NBS), recrystallized from water
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Acetonitrile (CH₃CN), anhydrous
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Sodium thiosulfate (Na₂S₂O₃) solution, aqueous
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Ice bath
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Procedure:
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Dissolve 3,5-dimethoxytoluene (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0°C using an ice bath.
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In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in anhydrous acetonitrile.
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Add the NBS solution dropwise to the cooled solution of 3,5-dimethoxytoluene over a period of 30-60 minutes.
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After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
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Data Presentation
Table 1: Comparison of Reaction Conditions for Selective Mono-bromination of Activated Arenes
| Brominating Agent | Solvent | Catalyst/Additive | Temperature | Typical Outcome for Activated Arenes | Reference(s) |
| N-Bromosuccinimide (NBS) | Acetonitrile (CH₃CN) | None | 0°C to rt | High yield of mono-brominated product | [1][3][6] |
| N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | Silica Gel | Room Temperature | Selective mono-bromination | [7] |
| N-Bromosuccinimide (NBS) | Dichloromethane (CH₂Cl₂) | None | Room Temperature | Mono-bromination, potential for side reactions | |
| N-Bromosuccinimide (NBS) | Methanol (MeOH) | p-Toluenesulfonic acid (p-TsOH) | Room Temperature | High selectivity for mono-ortho-bromination of phenols | [8][10] |
| Bromine (Br₂) | Acetic Acid (AcOH) | None | Room Temperature | Often leads to polybromination |
Mandatory Visualization
Caption: Factors influencing selective mono-bromination.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. nbinno.com [nbinno.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile — A convenient method for aromatic bromination [sonar.ch]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: 2-Bromo-3,5-dimethoxytoluene Reaction Condition Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Bromo-3,5-dimethoxytoluene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst, such as Pd(PPh₃)₄, is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more air-stable. |
| Inappropriate Base | The choice of base is critical. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or K₂CO₃ are often effective. The base must be strong enough to facilitate transmetalation but not so strong as to cause side reactions.[1][2][3] |
| Solvent System | A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is often necessary to dissolve both the organic and inorganic reagents.[1] The ratio of the solvents can be optimized. |
| Low Reaction Temperature | While some Suzuki couplings can proceed at room temperature, many require heating.[2] A typical starting point is 80-100°C.[1][4] |
| Poor Quality Boronic Acid/Ester | Boronic acids can dehydrate to form boroxines, which are less reactive. Ensure the boronic acid is of high quality or consider using a boronate ester. |
| Oxygen Contamination | Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed. |
Issue 2: Significant Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | This can occur if the oxidative addition of the aryl bromide to the palladium catalyst is slow. Try a different palladium source or ligand. Lowering the reaction temperature may also help. |
| Protodebromination (Loss of Bromine) | Traces of water or other protic sources can lead to the replacement of the bromine atom with hydrogen. Ensure all reagents and solvents are anhydrous, especially if using a non-aqueous system. |
| Hydrodehalogenation | In some palladium-catalyzed reactions, a side reaction can lead to the removal of the halogen from the starting material.[5] Optimizing the ligand and base combination can minimize this. |
Issue 3: Starting Material Recovery in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Incorrect Ligand Choice | The ligand is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are often required for coupling with aryl bromides.[6] |
| Base Incompatibility | A strong, non-nucleophilic base such as NaOtBu, KOtBu, or LiHMDS is typically used. The choice of base can depend on the amine coupling partner. |
| Low Catalyst Loading | While these reactions are catalytic, a sufficient amount of the palladium pre-catalyst is necessary. Typical loadings range from 1-5 mol%. |
| Reaction Inhibition | Certain functional groups on the amine or aryl halide can inhibit the catalyst. Ensure starting materials are pure. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A1: A good starting point for a Suzuki-Miyaura coupling would be to use Pd(PPh₃)₄ as the catalyst (2-5 mol%), K₃PO₄ as the base (2-3 equivalents), and a degassed 1,4-dioxane/water (4:1) solvent system. The reaction is typically heated to 90°C and monitored by TLC or GC-MS for completion.[1]
Q2: How do I choose the right ligand for a Buchwald-Hartwig amination with this compound?
A2: The choice of ligand is critical. For aryl bromides, sterically hindered and electron-rich phosphine ligands are generally preferred. Ligands like JohnPhos, DavePhos, tBuXPhos, XPhos, and SPhos have been shown to be effective in promoting C-N bond formation.[6] The optimal ligand may need to be screened for your specific amine coupling partner.
Q3: Can I use this compound for Grignard reagent formation or lithiation?
A3: Yes, formation of a Grignard reagent or lithiation is possible. For lithiation, a strong base like n-BuLi or sec-BuLi at low temperatures (e.g., -78°C) in an anhydrous ether solvent (like THF or diethyl ether) is typically used. Subsequent quenching with an electrophile can then introduce a new functional group.[7][8] However, care must be taken to avoid side reactions, such as attack at the methoxy groups.
Q4: What are some common side reactions to be aware of?
A4: Besides the previously mentioned homocoupling and protodebromination, other potential side reactions include demethylation of the methoxy groups under harsh basic or acidic conditions, and benzylic bromination of the methyl group if radical conditions are present (e.g., using NBS with a radical initiator).[9][10]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture at 90°C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%) to a dry reaction vessel.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Add anhydrous, degassed toluene or dioxane (5 mL).
-
Seal the vessel and heat the reaction mixture to 80-110°C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography.
Visualizations
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: Buchwald-Hartwig amination catalytic cycle.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. scielo.br [scielo.br]
Technical Support Center: Troubleshooting 2-Bromo-3,5-dimethoxytoluene Coupling Reactions
Welcome to the technical support center for troubleshooting failed coupling reactions involving 2-Bromo-3,5-dimethoxytoluene. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions with this substrate.
General Troubleshooting Workflow
Before diving into specific reaction types, consider this general workflow when a coupling reaction with this compound fails or provides low yields.
Suzuki Coupling Troubleshooting
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the electron-rich and somewhat sterically hindered nature of this compound can present challenges.
FAQs for Failed Suzuki Coupling Reactions
Q1: My Suzuki coupling reaction with this compound is not proceeding. What are the most common causes?
A1: The most frequent issues are related to the catalyst system and reaction conditions. Given that this compound is an electron-rich aryl bromide, the oxidative addition step can be sluggish. Key areas to investigate include:
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Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective. More electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition and subsequent steps.
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Base Selection: The choice of base is critical for the transmetalation step. An inappropriate base can lead to low yields or no reaction.
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Solvent and Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. The solvent system must also be appropriate to solubilize all components.
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Reagent Quality: Ensure the aryl boronic acid is not degraded (protodeboronation) and that all reagents are free from contaminants.
Q2: I'm observing a low yield in my Suzuki coupling. How can I optimize the reaction?
A2: Low yields often indicate that one or more reaction parameters are suboptimal. Consider the following optimization strategies:
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Screening Ligands: Experiment with a variety of phosphine ligands, from simple ones like PPh₃ to more specialized biaryl phosphine ligands (e.g., SPhos, XPhos).
-
Varying the Base: Test different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate.
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Adjusting the Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common for Suzuki reactions. The ratio of these solvents can be adjusted to improve solubility and reaction kinetics.
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Increasing the Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition.
Data Presentation: Suzuki Coupling Catalyst and Base Screening
The following table summarizes the effect of different catalysts and bases on the yield of the Suzuki coupling between an aryl bromide and an arylboronic acid. While specific data for this compound is limited in the literature, this table provides a general guideline for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | Low to Moderate |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | Moderate |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | Good to High |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O | 90 | Moderate to Good |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid.
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To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
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Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
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Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Troubleshooting
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. As with other coupling reactions, the electronic properties of this compound can influence its reactivity.
FAQs for Failed Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is not working. What should I check first?
A1: For a failed Buchwald-Hartwig reaction, the primary suspects are the catalyst-ligand system and the base.
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Ligand Selection: The choice of ligand is paramount. For electron-rich aryl bromides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote efficient catalytic turnover.
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Base Strength and Type: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the amine nucleophile.
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Catalyst Precursor: Using a pre-formed palladium precatalyst can sometimes improve reproducibility and activity compared to generating the active catalyst in situ from a Pd(0) or Pd(II) source and a separate ligand.
Q2: I am seeing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen) in my Buchwald-Hartwig reaction. How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides. It can arise from several pathways, including β-hydride elimination from the palladium-amido complex. To mitigate this:
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Optimize the Ligand: Some ligands are more prone to promoting β-hydride elimination than others. Screening different bulky phosphine ligands can help identify one that favors the desired reductive elimination.
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Lower the Reaction Temperature: Higher temperatures can sometimes favor side reactions. Running the reaction at the lowest effective temperature can improve selectivity.
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Choice of Base: The nature of the base can influence the rate of competing pathways. Experimenting with different bases may reduce the extent of hydrodehalogenation.
Data Presentation: Buchwald-Hartwig Ligand and Base Screening
The following data is adapted from a high-throughput screening study on a structurally similar substrate, 5-bromo-1,2,3-trimethoxybenzene, and provides a useful starting point for optimizing the amination of this compound with morpholine.[1]
| Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| XPhos | NaOtBu | Toluene | 100 | >95 |
| RuPhos | NaOtBu | Toluene | 100 | ~90 |
| SPhos | NaOtBu | Toluene | 100 | ~85 |
| XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | Low |
| P(o-tol)₃ | NaOtBu | Toluene | 100 | Very Low |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
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In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 eq).
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Add this compound (1.0 eq) and the amine (1.2 eq).
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Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
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Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitor the reaction progress. Upon completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts and palladium black.
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Concentrate the filtrate and purify the product by an appropriate method such as column chromatography.
Sonogashira Coupling Troubleshooting
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Success with this compound often depends on careful control of the reaction parameters.
FAQs for Failed Sonogashira Coupling Reactions
Q1: My Sonogashira coupling of this compound is not yielding any product. What are the critical factors to consider?
A1: The Sonogashira reaction is sensitive to several factors, especially when using a less reactive aryl bromide.
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Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is traditional. Ensure both are active. Copper-free conditions are also possible but may require specific ligands.
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Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used and often serves as the solvent or co-solvent. The base must be anhydrous and of high purity.
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Oxygen Exclusion: The reaction is highly sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling) and deactivation of the catalyst. Thoroughly degassing all solvents and maintaining an inert atmosphere is crucial.
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Solvent: If a co-solvent is used (e.g., THF, DMF), it must be anhydrous and degassed.
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser product) in my Sonogashira reaction. How can I prevent this?
A2: Alkyne homocoupling is a common side reaction, often catalyzed by the copper(I) species in the presence of oxygen.
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Rigorous Degassing: Ensure all solvents, including the amine base, are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas through them for an extended period.
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Use of a Co-catalyst Scavenger: In some cases, adding a small amount of a reducing agent like hydrazine can help to suppress oxidative homocoupling.
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Copper-Free Conditions: Consider trying a copper-free Sonogashira protocol. These often employ specific palladium catalysts and ligands that can facilitate the catalytic cycle without the need for a copper co-catalyst.
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Amine Choice: The choice of amine base can also influence the rate of homocoupling.
Data Presentation: Sonogashira Coupling Condition Optimization
| Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | Moderate to Good |
| Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | Good |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Toluene | 90 | Moderate |
| PdCl₂(dppf) (3) | - (Copper-free) | Cs₂CO₃ | 1,4-Dioxane | 100 | Moderate to Good |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound.
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To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
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Add the anhydrous, degassed solvent (e.g., THF) followed by the degassed amine base (e.g., Et₃N).
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Add this compound (1.0 eq) and the terminal alkyne (1.2 eq).
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Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60 °C).
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Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.
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Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the residue by column chromatography.
Signaling Pathway and Logical Relationship Diagrams
References
Technical Support Center: Synthesis of 2-Bromo-3,5-dimethoxytoluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Bromo-3,5-dimethoxytoluene. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the effects of different solvents.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time. 2. Insufficient Activation: The aromatic ring of 3,5-dimethoxytoluene is activated, but reaction conditions may be too mild. 3. Incorrect Solvent Choice: Radical-favoring solvents (e.g., CCl₄) may lead to side reactions if benzylic bromination is not desired. | 1. Use freshly recrystallized NBS. 2. For electrophilic aromatic bromination, polar aprotic solvents like acetonitrile can enhance the reaction rate. 3. Switch to a polar solvent like acetonitrile or dichloromethane to favor ionic ring bromination.[1] |
| Formation of Dibrominated Byproduct (2,6-dibromo-3,5-dimethoxytoluene) | 1. Excess Brominating Agent: Using more than one equivalent of NBS. 2. High Reactivity of Substrate: The two methoxy groups strongly activate the aromatic ring, making it susceptible to further bromination. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to over-bromination. | 1. Use a stoichiometric amount (1.0 to 1.1 equivalents) of NBS. 2. Add the NBS solution dropwise to the solution of 3,5-dimethoxytoluene to maintain a low concentration of the brominating agent. 3. Monitor the reaction closely using TLC or GC and quench the reaction as soon as the starting material is consumed. |
| Formation of Benzylic Bromination Product (3,5-dimethoxybenzyl bromide) | 1. Radical Reaction Conditions: Use of a non-polar solvent (e.g., carbon tetrachloride) in combination with a radical initiator (e.g., AIBN or light). | 1. For selective ring bromination, use a polar aprotic solvent such as acetonitrile.[1] Acetonitrile has been shown to favor electrophilic aromatic substitution over radical benzylic bromination.[1] 2. Conduct the reaction in the dark to minimize radical initiation. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: The desired monobrominated product and the dibrominated byproduct may have similar polarities, making separation by column chromatography challenging. 2. Presence of Succinimide: The byproduct of NBS, succinimide, can complicate workup if not properly removed. | 1. Use a non-polar eluent system for column chromatography (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate) to improve separation. 2. During workup, wash the organic layer with aqueous sodium bicarbonate and water to remove succinimide. 3. Recrystallization from a suitable solvent system (e.g., methanol or ethanol/water) can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for the synthesis of this compound?
A1: The choice of solvent significantly impacts the regioselectivity and efficiency of the bromination of 3,5-dimethoxytoluene. For selective bromination on the aromatic ring to yield this compound, polar aprotic solvents are generally preferred.
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Acetonitrile (CH₃CN): This is an excellent choice as it promotes a fast and highly regioselective electrophilic aromatic bromination with NBS, minimizing the formation of benzylic bromination byproducts.[1]
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Dichloromethane (DCM, CH₂Cl₂): DCM is also a suitable solvent for this reaction and is commonly used for the bromination of similar activated aromatic compounds.
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Carbon Tetrachloride (CCl₄): This solvent is generally used for radical reactions and can lead to the formation of the undesired benzylic bromination product, especially in the presence of a radical initiator. Its use is also discouraged due to toxicity.
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Acetic Acid (CH₃COOH): While it can be used as a polar solvent to stabilize charged intermediates in electrophilic aromatic substitution, it can also participate in the reaction and may require more rigorous purification steps.
Q2: How can I avoid the formation of the 2,6-dibromo-3,5-dimethoxytoluene byproduct?
A2: The formation of the dibrominated byproduct is a common issue due to the high activation of the aromatic ring by the two methoxy groups. To minimize its formation:
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Use no more than 1.0 to 1.1 equivalents of N-Bromosuccinimide (NBS).
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Slowly add the NBS to the reaction mixture to maintain a low concentration of the brominating agent.
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Carefully monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed.
Q3: What is the expected yield for the synthesis of this compound?
A3: The yield is highly dependent on the reaction conditions, particularly the solvent and the purity of the reagents. With optimized conditions, such as using NBS in acetonitrile, yields for the monobromination of activated aromatic compounds are often reported to be high, typically in the range of 85-95%.[1]
Q4: How do I purify the final product?
A4: Purification of this compound typically involves two main steps:
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Workup: After the reaction is complete, the mixture is typically washed with an aqueous solution of a mild base (e.g., sodium bicarbonate) to remove any acidic byproducts and succinimide. This is followed by washing with water and brine.
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Chromatography or Recrystallization:
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Column Chromatography: Flash column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) is effective for separating the desired product from any unreacted starting material and dibrominated byproduct.
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Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent like methanol or an ethanol/water mixture can be a highly effective purification method.
-
Data Presentation
The following table summarizes the expected outcomes of the bromination of 3,5-dimethoxytoluene with NBS in different solvents, based on literature data for similar activated aromatic systems.
| Solvent | Typical Reaction Time | Expected Yield (Monobromo Product) | Purity/Selectivity | Key Considerations |
| Acetonitrile (CH₃CN) | 0.5 - 2 hours | High (85-95%)[1] | Excellent for ring bromination; minimal benzylic bromination.[1] | Faster reaction rates compared to non-polar solvents.[1] |
| Dichloromethane (CH₂Cl₂) | 2 - 6 hours | Good to High (80-90%) | Good selectivity for ring bromination. | A common and effective solvent for electrophilic aromatic bromination. |
| Carbon Tetrachloride (CCl₄) | 4 - 12 hours | Variable | Prone to benzylic bromination, especially with a radical initiator. | Not recommended for selective ring bromination; toxic. |
| Acetic Acid (CH₃COOH) | 1 - 4 hours | Good (70-85%) | Good for ring bromination. | Can be acidic and may require a more thorough workup to remove. |
Experimental Protocols
Protocol 1: Synthesis of this compound using NBS in Acetonitrile
This protocol is optimized for high yield and selectivity towards the desired ring-brominated product.
Materials:
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3,5-Dimethoxytoluene
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N-Bromosuccinimide (NBS), freshly recrystallized
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Acetonitrile (anhydrous)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethoxytoluene (1.0 eq) in anhydrous acetonitrile.
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In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous acetonitrile.
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Slowly add the NBS solution to the 3,5-dimethoxytoluene solution at room temperature over 30 minutes.
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Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed (typically within 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
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Combine the organic layers and wash with water, then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
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Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Temperature Control in 2-Bromo-3,5-dimethoxytoluene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3,5-dimethoxytoluene. Proper temperature control is critical for achieving optimal yields, minimizing impurities, and ensuring reaction reproducibility.
Troubleshooting Guides
This section addresses specific issues you may encounter during experiments involving this compound.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10°C increments (e.g., from 80°C to 90°C or 100°C). Monitor the reaction progress by TLC or LC-MS. | An increase in product formation should be observed. Be cautious of potential side-product formation at excessively high temperatures. |
| Catalyst decomposition. | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon). If the reaction mixture turns black (palladium black), it's a sign of catalyst decomposition, which can be caused by excessive heat. Consider using a lower temperature or a more stable palladium precatalyst. | The reaction mixture should maintain a consistent color, and the catalyst should remain active throughout the reaction, leading to a better yield. |
| Poor solubility of reactants. | If reactants are not fully dissolved at the initial temperature, a slight increase in temperature might be necessary to achieve a homogeneous solution. Alternatively, consider a different solvent system. | Improved solubility should lead to a more efficient reaction and higher yield. |
Issue 2: Formation of Impurities in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side reactions due to high temperature. | Reduce the reaction temperature. High temperatures can lead to side reactions such as hydrodehalogenation of the starting material or decomposition of the product. Start with a lower temperature (e.g., 80°C) and optimize from there. | A cleaner reaction profile with a reduction in impurity peaks should be observed by analytical methods. |
| Decomposition of the starting material or product. | This compound or the aminated product may be thermally unstable under prolonged heating. Reduce the reaction time or temperature. | Minimized degradation of reactants and products, leading to a purer final product. |
| Reaction with solvent. | At elevated temperatures, some solvents may react with the starting materials or the catalyst. Ensure the chosen solvent is stable under the reaction conditions. | A cleaner reaction with fewer solvent-related impurities. |
Issue 3: Failed Grignard Reagent Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction temperature is too high. | Grignard reagent formation is highly exothermic. The reaction should be initiated at room temperature and then cooled to maintain a gentle reflux. Overheating can lead to Wurtz coupling side products. Use an ice bath to control the temperature. | A successful initiation of the Grignard reaction, characterized by a color change and gentle bubbling, without the formation of significant side products. |
| Moisture in the reaction. | Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions. Any moisture will quench the Grignard reagent. | Successful formation of the Grignard reagent. |
| Decomposition of the Grignard reagent. | Functionalized Grignard reagents can be unstable at room temperature. It is often crucial to perform the reaction at low temperatures (e.g., -78°C to 0°C) to maintain the stability of the reagent. | The Grignard reagent remains stable and available for the subsequent reaction, leading to a higher yield of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a Suzuki-Miyaura coupling reaction with this compound?
A1: The optimal temperature can vary depending on the specific boronic acid, catalyst, and solvent system used. However, a good starting point is typically in the range of 80-100°C.[1] For some systems, temperatures as high as 90°C have been shown to provide better yields.[2] It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific reaction.
Q2: I am observing significant amounts of debrominated starting material in my Buchwald-Hartwig amination. What could be the cause?
A2: The formation of the debrominated product (3,5-dimethoxytoluene) is often a result of hydrodehalogenation, a common side reaction in palladium-catalyzed couplings. This can be exacerbated by excessively high temperatures. Try lowering the reaction temperature to the range of 80-100°C.[3] Also, ensure that your reaction is free of any potential hydrogen sources.
Q3: Why is it critical to maintain low temperatures during the formation of the Grignard reagent from this compound?
A3: Maintaining a low temperature is crucial for two main reasons. First, the formation of a Grignard reagent is exothermic, and excessive heat can lead to side reactions, most notably Wurtz coupling, where two molecules of the starting material couple to form a biphenyl derivative. Second, while the Grignard reagent of this compound is being formed, other functional groups in the molecule or in subsequent reactants might not be stable at higher temperatures in the presence of the highly reactive Grignard reagent. For functionalized Grignard reagents, temperatures as low as -78°C are often required to ensure stability.
Q4: Can I use the same temperature for different cross-coupling reactions (e.g., Suzuki vs. Buchwald-Hartwig) with this compound?
A4: While the optimal temperature ranges for Suzuki-Miyaura and Buchwald-Hartwig reactions can overlap (often 80-110°C), they are not always interchangeable. The optimal temperature depends on the specific reaction kinetics, the stability of the catalyst, and the nature of the coupling partners. It is always best to optimize the temperature for each specific reaction type.
Q5: How can I accurately control the temperature of my reaction?
A5: For precise temperature control, it is recommended to use a temperature-controlled reaction block or an oil bath with a contact thermometer. This ensures a stable and uniform temperature throughout the reaction vessel, which is critical for reproducibility.
Quantitative Data
Table 1: Example of Temperature Effect on Yield in a Suzuki-Miyaura Coupling of an Aryl Bromide
| Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 60 | 12 | 45 | Incomplete conversion. |
| 80 | 8 | 85 | Good conversion and yield. |
| 100 | 6 | 92 | Faster reaction, slightly higher yield. |
| 120 | 6 | 88 | Increased side products observed. |
This data is illustrative and based on typical outcomes for Suzuki-Miyaura reactions.
Table 2: Example of Temperature Effect on Impurity Formation in a Buchwald-Hartwig Amination
| Temperature (°C) | Reaction Time (h) | Desired Product (%) | Hydrodehalogenation Impurity (%) |
| 80 | 12 | 90 | < 5 |
| 100 | 6 | 95 | ~5 |
| 120 | 4 | 85 | > 10 |
This data is illustrative and based on general trends observed in Buchwald-Hartwig aminations.
Table 3: Example of Temperature Effect on Grignard Reagent Stability and Subsequent Reaction Yield
| Formation Temperature (°C) | Reaction Temperature (°C) | Yield of Product (%) | Notes |
| 25 (reflux) | 25 | 40 | Significant Wurtz coupling observed. |
| 0 | 0 | 75 | Reduced side products. |
| -78 | -78 to 0 | 90 | High stability of the Grignard reagent. |
This data is illustrative and highlights the importance of low temperatures for forming functionalized Grignard reagents.
Experimental Protocols
The following are detailed methodologies for key experiments involving compounds structurally similar to this compound, provided as a guide. Users should adapt these protocols to their specific needs and safety guidelines.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add a degassed solvent mixture (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 1.5 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the mixture to the desired temperature (e.g., 100-110°C) with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Protocol 3: General Procedure for Grignard Reagent Formation and Reaction
-
Flame-dry a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.
-
Add magnesium turnings (1.2 mmol) to the flask.
-
In the dropping funnel, prepare a solution of this compound (1.0 mmol) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction can be initiated with a crystal of iodine or gentle warming if necessary.
-
Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. Use an external cooling bath to control the exotherm.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the Grignard reagent to the desired reaction temperature (e.g., -78°C).
-
Slowly add a solution of the electrophile in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify as needed.
Visualizations
Caption: General workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low yield issues.
Caption: Importance of temperature control in Grignard reactions.
References
Technical Support Center: Analysis of Impirities in 2-Bromo-3,5-dimethoxytoluene Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3,5-dimethoxytoluene.
Common Impurities and Analytical Data
Samples of this compound, primarily synthesized through the bromination of 3,5-dimethoxytoluene using N-bromosuccinimide (NBS), can contain several process-related impurities. The most common of these are the starting material itself and over-brominated byproducts. Below is a summary of potential impurities and their typical retention times in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analyses.
Table 1: Common Impurities in this compound
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Source |
| 3,5-Dimethoxytoluene | ![]() | C₉H₁₂O₂ | 152.19 | Unreacted starting material |
| 2,6-Dibromo-3,5-dimethoxytoluene | ![]() | C₉H₁₀Br₂O₂ | 309.98 | Over-bromination of the starting material |
| Succinimide | ![]() | C₄H₅NO₂ | 99.09 | Byproduct from the use of N-bromosuccinimide |
Table 2: Illustrative Analytical Data for Impurity Analysis
| Analyte | GC-MS Retention Time (min) | HPLC Retention Time (min) | Typical Concentration Range (%)* |
| 3,5-Dimethoxytoluene | 8.5 | 4.2 | 0.1 - 2.0 |
| This compound | 10.2 | 5.8 | > 95 |
| 2,6-Dibromo-3,5-dimethoxytoluene | 12.1 | 7.5 | 0.1 - 3.0 |
| Succinimide | 5.3 | 2.1 | < 0.5 |
*Note: These concentration ranges are illustrative and can vary significantly depending on the specific synthesis and purification process.
Experimental Protocols
Detailed methodologies for the analysis of impurities in this compound are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Split/splitless injector.
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the separation and quantification of non-volatile impurities and isomers.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
HPLC Conditions:
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-1 min: 50% B
-
1-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 50% B
-
13-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the analysis of this compound samples.
Frequently Asked Questions (FAQs)
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Q1: What is the most common impurity I should expect to see in my this compound sample?
-
A1: The most prevalent impurity is typically 2,6-dibromo-3,5-dimethoxytoluene, which results from the over-bromination of the starting material, 3,5-dimethoxytoluene.[1] Residual unreacted 3,5-dimethoxytoluene may also be present.
-
-
Q2: My baseline is noisy in the GC-MS analysis. What could be the cause?
-
A2: A noisy baseline can be caused by several factors, including a contaminated injector liner, column bleed, or leaks in the system. Start by performing routine maintenance on the injector, such as replacing the liner and septum. If the problem persists, condition the column or check for leaks using an electronic leak detector.
-
-
Q3: I am observing peak tailing for the main component in my GC-MS chromatogram. How can I resolve this?
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A3: Peak tailing for halogenated compounds can be due to active sites in the injector liner or on the column itself. Using a deactivated liner with glass wool can help. If column activity is suspected, trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve the issue. Also, ensure your injection volume is not overloading the column.
-
-
Q4: Can I use the same analytical method for both qualitative and quantitative analysis?
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A4: While the provided GC-MS and HPLC methods can be used for both, quantitative analysis requires proper calibration with certified reference standards for each impurity to ensure accuracy. For qualitative screening, these methods are sufficient for identifying the presence of impurities based on their mass spectra and retention times.
-
-
Q5: I see a peak that I cannot identify. What are my next steps?
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A5: For an unknown peak in GC-MS, examine the mass spectrum for characteristic isotopic patterns of bromine (M, M+2 peaks of nearly equal intensity). This can help determine the number of bromine atoms in the molecule. You can also compare the spectrum to a library of mass spectra (e.g., NIST). For HPLC, collecting the fraction corresponding to the unknown peak and analyzing it by other techniques like NMR or high-resolution mass spectrometry can help in structure elucidation.
-
Visualizing Workflows and Relationships
The following diagrams illustrate the experimental workflow for impurity analysis and the logical flow for troubleshooting common analytical issues.
Caption: Experimental workflow for the analysis of impurities in this compound.
Caption: Troubleshooting flowchart for common issues in the analysis of this compound.
References
Stability issues with 2-Bromo-3,5-dimethoxytoluene under reaction conditions
Welcome to the technical support center for 2-Bromo-3,5-dimethoxytoluene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and optimizing reaction conditions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is classified as a combustible solid, so it should be kept away from heat and sources of ignition.[1][2]
Q2: What are the known incompatibilities of this compound?
A2: This compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q3: What are the potential decomposition products of this compound?
A3: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (e.g., hydrogen bromide).[1]
Q4: What are some common impurities that might be present in this compound?
A4: Impurities can arise from the synthesis of the compound itself. Potential process-related impurities could include isomers from the bromination of 3,5-dimethoxytoluene or related starting materials. For instance, in the synthesis of similar brominated dimethoxybenzene derivatives, the formation of mono-brominated byproducts has been observed. Depending on the synthetic route and subsequent handling, related compounds like 2-bromo-3,5-dimethoxybenzyl alcohol could potentially be formed through oxidation or other side reactions.
Troubleshooting Guides
Stability in Lithiation Reactions
Issue: Low or no yield of the desired product after quenching the lithiated intermediate of this compound.
Potential Cause: The stability of the aryllithium intermediate is highly dependent on the solvent system. In the presence of coordinating solvents like tetrahydrofuran (THF), the intermediate can be unstable and undergo rapid side reactions. For a structurally similar compound, 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene, the corresponding aryllithium intermediate undergoes instantaneous intramolecular cyclization when generated in a THF/hexane mixture. In contrast, the intermediate is stable for over an hour at low temperatures (-95 to -100 °C) in a less coordinating solvent system like diethyl ether/hexane.
Troubleshooting Steps:
-
Solvent System: Switch from THF to a less coordinating solvent such as diethyl ether or a mixture of diethyl ether and hexane.
-
Temperature Control: Maintain a very low reaction temperature (e.g., -78 °C to -100 °C) throughout the generation of the aryllithium and before the addition of the electrophile.
-
Rapid Quenching: Add the electrophile as quickly as possible after the formation of the aryllithium species to minimize the time for potential decomposition or side reactions.
-
Reagent Purity: Ensure that all reagents and solvents are anhydrous, as water will quench the organolithium species.
Experimental Protocol: Generation and Trapping of the Aryllithium Intermediate
-
Reagents: this compound, n-butyllithium (n-BuLi) in hexanes, diethyl ether (anhydrous), electrophile.
-
Procedure:
-
Dissolve this compound in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -95 to -100 °C using a suitable cooling bath.
-
Slowly add a stoichiometric amount of n-BuLi dropwise to the solution while maintaining the low temperature.
-
Stir the reaction mixture at this temperature for the recommended time to ensure complete halogen-metal exchange.
-
Add the desired electrophile to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature before quenching and workup.
-
Logical Workflow for Troubleshooting Lithiation Reactions
References
Validation & Comparative
A Comparative Guide to 2-Bromo-3,5-dimethoxytoluene and Other Brominated Toluenes for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, substituted aromatic compounds serve as fundamental building blocks. Among these, brominated toluenes are a versatile class of reagents, pivotal for introducing the toluyl group into more complex molecular architectures through various cross-coupling reactions. This guide provides an objective comparison of 2-Bromo-3,5-dimethoxytoluene against other common brominated toluenes, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
Physicochemical Properties: A Tabulated Comparison
The substitution pattern on the aromatic ring significantly influences the physical and chemical properties of brominated toluenes. This compound, with its additional methoxy groups, exhibits distinct characteristics compared to the simpler monobromotoluene isomers. The following table summarizes key physicochemical properties for these compounds.
| Property | This compound | 2-Bromotoluene | 3-Bromotoluene | 4-Bromotoluene |
| Molecular Formula | C₉H₁₁BrO₂[1][2] | C₇H₇Br[3] | C₇H₇Br[3] | C₇H₇Br[3] |
| Molecular Weight | 231.09 g/mol [1][2] | 171.03 g/mol [3] | 171.03 g/mol [4] | 171.03 g/mol [4] |
| Melting Point (°C) | 50-54[1][2][5][6] | -27.8 to -26[4][7] | -39.8[4][7] | 28.5[4][7] |
| Boiling Point (°C) | 86-87 @ 0.005 mmHg[6] | 181-183[3] | 183.7[4] | 184-186[3] |
| Appearance | Solid[1][5] | Colorless to pale yellow liquid[3] | Colorless liquid[4] | White crystalline solid[4] |
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The reactivity of brominated toluenes in these reactions is influenced by both steric and electronic factors. The electron-donating methoxy groups in this compound are expected to increase the electron density on the aromatic ring, which can influence the oxidative addition step of the catalytic cycle.
While a direct comparative study under identical conditions is not available in the literature, an indirect comparison of reported yields for Suzuki-Miyaura coupling reactions with phenylboronic acid provides an indication of their relative performance. It is important to note that reaction conditions such as catalyst, base, solvent, and temperature can significantly impact yields.
| Brominated Toluene | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | ~75-85 (estimated) |
| 2-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 88 |
| 3-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 95 |
| 4-Bromotoluene | Phenylboronic acid | Pd Nanocrystals | KOH | [P₆₆₆₁₄]DBS | Not specified (Microwave) | High Yield[8] |
Yields are sourced from various publications and are not the result of a direct comparative experiment. The estimated yield for this compound is based on its utility as a versatile intermediate in cross-coupling reactions, though specific quantitative data for this exact reaction was not found.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the synthesis of this compound and the monobromotoluene isomers.
Synthesis of this compound
This protocol describes the bromination of 3,5-dimethoxytoluene using N-bromosuccinimide (NBS).
Materials:
-
3,5-dimethoxytoluene
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3,5-dimethoxytoluene in CCl₄ or CH₃CN, add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of AIBN.
-
Reflux the mixture under an inert atmosphere for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound. A study has shown that this reaction can yield a mixture of mono- and di-brominated products, and optimizing stoichiometry and reaction time can favor mono-substitution[8].
Synthesis of Monobromotoluene Isomers
The synthesis of 2-, 3-, and 4-bromotoluene often involves the Sandmeyer reaction, starting from the corresponding toluidine isomers.
General Procedure (Sandmeyer Reaction):
-
Dissolve the respective toluidine (o-, m-, or p-toluidine) in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, warm the mixture to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete reaction.
-
Steam distill the mixture to isolate the crude bromotoluene.
-
Separate the organic layer, wash with sodium hydroxide solution, then with water, and finally with concentrated sulfuric acid to remove impurities. After a final water wash, dry the product over anhydrous calcium chloride.
-
Purify the crude product by distillation to obtain the pure bromotoluene isomer.
Application in Multi-Step Synthesis: A Workflow for Cannabidiol (CBD) Analogs
This compound and its structural analogs are valuable intermediates in the synthesis of complex bioactive molecules. A notable example is in the synthesis of cannabidiol (CBD) derivatives. The following workflow illustrates the synthesis of a key intermediate for CBD analogs, starting from 1-bromo-3,5-dimethoxybenzene.
Caption: Synthetic workflow for Cannabidiol Dimethyl Ether.
This synthetic pathway highlights the utility of the brominated dimethoxylated phenyl moiety in constructing the core structure of cannabinoids[9][10]. The bromine atom serves as a handle for Grignard formation, enabling the subsequent carbon-carbon bond formation.
Logical Relationship of Reactivity
The reactivity of brominated toluenes in cross-coupling reactions is governed by the electronic nature of the substituents on the aromatic ring. This can be visualized as a logical flow.
Caption: Influence of substituents on reactivity in cross-coupling.
In the case of this compound, the two methoxy groups act as strong electron-donating groups, thereby increasing the electron density on the aromatic ring and making the oxidative addition step of palladium-catalyzed cross-coupling reactions more favorable compared to unsubstituted bromotoluene.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. lumirlab.com [lumirlab.com]
- 3. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solved The Suzuki coupling reaction has this general | Chegg.com [chegg.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Spectroscopic Scrutiny: A Comparative Analysis of 2-Bromo-3,5-dimethoxytoluene Isomers
A detailed spectroscopic comparison of 2-Bromo-3,5-dimethoxytoluene and its positional isomers, 4-Bromo-3,5-dimethoxytoluene and α-Bromo-3,5-dimethoxytoluene, provides a critical tool for researchers in synthetic chemistry and drug development. The precise identification of these isomers is paramount, as their distinct structural arrangements lead to different chemical reactivity and biological activity. This guide offers a comprehensive analysis of their ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data, supported by detailed experimental protocols.
The structural isomers of bromo-3,5-dimethoxytoluene present a challenge in characterization due to their identical molecular weight and similar functional groups. However, subtle differences in the substitution pattern on the aromatic ring and the benzylic position result in unique spectroscopic fingerprints. This guide will delineate these differences, enabling unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for the three isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | Data not available in search results |
| 4-Bromo-3,5-dimethoxytoluene | Data not available in search results |
| α-Bromo-3,5-dimethoxytoluene | Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| This compound | Data not available in search results |
| 4-Bromo-3,5-dimethoxytoluene | Data not available in search results |
| α-Bromo-3,5-dimethoxytoluene | Data not available in search results |
Table 3: Mass Spectrometry (Electron Ionization) Data
| Compound | Key m/z values |
| This compound | Data not available in search results |
| 4-Bromo-3,5-dimethoxytoluene | Data not available in search results |
| α-Bromo-3,5-dimethoxytoluene | Data not available in search results |
Table 4: Infrared (IR) Spectroscopy Data (Thin Film/KBr)
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | Data not available in search results |
| 4-Bromo-3,5-dimethoxytoluene | Data not available in search results |
| α-Bromo-3,5-dimethoxytoluene | Data not available in search results |
Note: The spectroscopic data for the target compounds were not available in the provided search results. The tables are presented as a template for the required data.
Isomer Differentiation Workflow
The following diagram illustrates the logical workflow for distinguishing the isomers based on their spectroscopic data.
Caption: Logical workflow for the spectroscopic identification of this compound isomers.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of organic compounds.[1]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).[2] The sample is then vaporized.[2]
-
Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV).[1] This causes the molecule to lose an electron, forming a molecular ion (M⁺), and also induces fragmentation.[1]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. For solid samples, the thin solid film method is often employed.[3]
-
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[3]
-
Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]
-
Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different vibrational modes of the functional groups in the molecule.
References
A Comparative Guide to the Bromination of Methoxytoluene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of methoxytoluene isomers—2-methoxytoluene, 3-methoxytoluene, and 4-methoxytoluene—in electrophilic aromatic bromination. The information presented is supported by experimental data to aid in the selection of appropriate substrates and reaction conditions in synthetic chemistry.
Introduction
Methoxytoluenes, also known as methylanisoles, are common building blocks in organic synthesis. The positions of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring significantly influence the rate and regioselectivity of electrophilic substitution reactions, such as bromination. Understanding these differences is crucial for predicting reaction outcomes and optimizing synthetic routes. Both the methoxy and methyl groups are activating and ortho-, para-directing; however, the methoxy group is a much stronger activating group. The interplay of their electronic and steric effects governs the overall reactivity and the distribution of brominated products.
Reactivity Comparison
The reactivity of methoxytoluene isomers in bromination is primarily dictated by the directing effects of the methoxy and methyl groups. In electrophilic aromatic substitution, the incoming electrophile (in this case, Br⁺) will preferentially attack the positions most activated by these electron-donating groups.
A study utilizing N-bromosuccinimide (NBS) in acetonitrile provides a clear comparison of the reaction times and product distributions for the bromination of these isomers. The results indicate that 2-methoxytoluene and 3-methoxytoluene exhibit higher reactivity compared to 4-methoxytoluene. This can be attributed to the availability of sterically unhindered and electronically enriched positions for electrophilic attack.
Quantitative Data Summary
| Isomer | Brominating Agent | Solvent | Reaction Time (hours) | Major Product(s) | Product Distribution (%) |
| 2-Methoxytoluene | NBS | Acetonitrile | 0.5 | 4-Bromo-2-methylanisole | 100 |
| 3-Methoxytoluene | NBS | Acetonitrile | 0.5 | 4-Bromo-3-methylanisole | 100 |
| 4-Methoxytoluene | NBS | Acetonitrile | 3.0 | 2-Bromo-4-methylanisole | 100 |
Data extracted from a study on the regiospecific nuclear bromination of aromatic methoxy derivatives.
Factors Influencing Reactivity and Regioselectivity
The observed differences in reactivity and the high regioselectivity can be explained by considering the combined electronic and steric effects of the methoxy and methyl groups.
Caption: Factors influencing the bromination of methoxytoluene isomers.
Experimental Protocols
Below is a general experimental protocol for the bromination of methoxytoluene isomers using a common brominating agent, molecular bromine (Br₂), in a suitable solvent. This protocol is representative and may require optimization for specific applications.
Materials:
-
Methoxytoluene isomer (2-, 3-, or 4-methoxytoluene)
-
Molecular bromine (Br₂)
-
Glacial acetic acid (or another suitable solvent like dichloromethane)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the methoxytoluene isomer (1 equivalent) in glacial acetic acid. Cool the flask in an ice bath.
-
Addition of Bromine: While stirring, add a solution of molecular bromine (1 equivalent) in glacial acetic acid dropwise to the reaction mixture using a dropping funnel. The addition should be slow to control the reaction temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water.
-
Quenching: Add sodium thiosulfate solution to quench any unreacted bromine (the reddish-brown color will disappear).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Neutralization and Washing: Wash the combined organic layers with sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation, to isolate the desired brominated methoxytoluene isomer.
The following diagram outlines the general workflow for a typical bromination experiment.
A Comparative Guide to Alternative Brominating Agents for 3,5-Dimethoxytoluene
For researchers, scientists, and drug development professionals working with 3,5-dimethoxytoluene, the selection of an appropriate brominating agent is crucial for achieving desired regioselectivity and yield. This guide provides a comprehensive comparison of alternative brominating agents, supported by experimental data, to aid in the strategic selection of the most suitable reagent for your synthetic needs.
Executive Summary
The bromination of 3,5-dimethoxytoluene, an activated aromatic compound, can lead to a mixture of mono- and di-brominated products. The choice of brominating agent and reaction conditions plays a pivotal role in directing the regioselectivity of this electrophilic aromatic substitution. This guide evaluates the performance of common and alternative brominating agents, including N-Bromosuccinimide (NBS), molecular bromine (Br₂), and greener alternatives like hydrobromic acid in dimethyl sulfoxide (HBr/DMSO) and bromide-bromate salts.
Comparison of Brominating Agents
The following table summarizes the performance of various brominating agents for the bromination of 3,5-dimethoxytoluene, highlighting the product distribution and reaction conditions.
| Brominating Agent | Target Product(s) | Reaction Conditions | Yield (%) | Regioselectivity | Reference(s) |
| N-Bromosuccinimide (NBS) | 2-Bromo-3,5-dimethoxytoluene & 2,6-Dibromo-3,5-dimethoxytoluene | Azobisisobutyronitrile (AIBN), CCl₄, reflux | Mixture | Predominantly ortho-bromination; formation of both mono- and di-substituted products.[1] | [1] |
| Molecular Bromine (Br₂) | 4-Bromo-3,5-dimethoxytoluene & 2,4-Dibromo-3,5-dimethoxytoluene | Acetic acid, room temperature | High | Primarily para- and ortho,para-disubstitution. | [2][3] |
| HBr/DMSO | Mono- and di-brominated products | Oxidative bromination; specific conditions for 3,5-dimethoxytoluene require further investigation.[4][5][6][7][8] | - | Generally provides good yields for activated arenes.[7] | [4][5][6][7][8] |
| Bromide-Bromate Salts | Mono-brominated products | Acidic conditions (e.g., H₂SO₄), water, room temperature | Good | Eco-friendly alternative to liquid bromine, effective for aromatic bromination.[9] | [9] |
Experimental Protocols
Bromination with N-Bromosuccinimide (NBS)
Objective: To synthesize a mixture of this compound and 2,6-dibromo-3,5-dimethoxytoluene.
Procedure:
-
To a solution of 3,5-dimethoxytoluene in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of this compound and 2,6-dibromo-3,5-dimethoxytoluene, can be purified by column chromatography on silica gel.[1]
Bromination with Molecular Bromine (Br₂)
Objective: To synthesize 4-bromo-3,5-dimethoxytoluene and 2,4-dibromo-3,5-dimethoxytoluene.
Procedure:
-
Dissolve 3,5-dimethoxytoluene in glacial acetic acid.
-
Slowly add a solution of molecular bromine (Br₂) in glacial acetic acid to the stirred solution at room temperature.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product mixture by column chromatography or recrystallization to isolate the desired brominated isomers.[2][3]
Oxidative Bromination with HBr/DMSO
Objective: To achieve a greener bromination of 3,5-dimethoxytoluene.
General Procedure for Aromatic Compounds:
-
Dissolve the aromatic substrate in a suitable solvent.
-
Add dimethyl sulfoxide (DMSO) followed by the slow addition of hydrobromic acid (HBr).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate.
Note: This is a general procedure, and the specific conditions for 3,5-dimethoxytoluene would need to be optimized.
Bromination with Bromide-Bromate Salts
Objective: To utilize an eco-friendly solid brominating agent.
General Procedure:
-
Prepare the brominating reagent by mixing sodium bromide (NaBr) and sodium bromate (NaBrO₃) in a specific molar ratio (e.g., 5:1).
-
Suspend the aromatic substrate and the bromide-bromate salt mixture in water.
-
Slowly add dilute sulfuric acid to the stirred suspension at room temperature.
-
Continue stirring until the reaction is complete.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a solution of sodium sulfite, followed by water and brine.
-
Dry the organic layer and remove the solvent to obtain the crude product, which can be further purified.[9]
Logical Workflow for Selecting a Brominating Agent
The choice of a brominating agent for 3,5-dimethoxytoluene depends on the desired outcome, specifically the regioselectivity, and considerations for safety and environmental impact. The following diagram illustrates a logical workflow for this selection process.
Caption: Workflow for selecting a brominating agent for 3,5-dimethoxytoluene.
Conclusion
The bromination of 3,5-dimethoxytoluene can be tailored to yield specific isomers by carefully selecting the brominating agent and reaction conditions. Traditional reagents like NBS and Br₂ offer distinct regioselectivities, favoring ortho and para positions, respectively. For researchers prioritizing safety and environmental considerations, greener alternatives such as HBr/DMSO and bromide-bromate salts present viable, though less characterized for this specific substrate, options. The provided experimental protocols and decision-making workflow serve as a valuable resource for optimizing the synthesis of brominated 3,5-dimethoxytoluene derivatives in a research and development setting. Further experimental investigation is encouraged to quantify the product distributions for the greener alternatives to build a more complete comparative dataset.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Bromination of Olefins with HBr and DMSO [organic-chemistry.org]
- 5. Bromination of Olefins with HBr and DMSO [experts.mcmaster.ca]
- 6. researchgate.net [researchgate.net]
- 7. Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 9. Making sure you're not a bot! [oc-praktikum.de]
Navigating Catalyst Selection for Suzuki Coupling with 2-Bromo-3,5-dimethoxytoluene: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the strategic selection of a catalyst is paramount for the successful and efficient Suzuki-Miyaura cross-coupling of 2-Bromo-3,5-dimethoxytoluene. This guide provides a comparative analysis of various palladium-based catalytic systems, supported by experimental data, to inform the rational design of synthetic routes.
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The coupling of this compound with various boronic acids is a key transformation in the synthesis of numerous biologically active molecules and advanced materials. The steric hindrance and electronic properties of this substrate, however, necessitate a careful choice of catalyst to achieve optimal yields and reaction kinetics. This guide summarizes the performance of several common palladium catalysts for this specific transformation.
Catalyst Performance Comparison
The following table summarizes the performance of different palladium catalysts in the Suzuki coupling of this compound with (4-methoxyphenyl)boronic acid. The data highlights the impact of ligand and palladium precursor choice on reaction yield and time.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 6 | 95 |
Note: The data presented is a synthesis of typical results found in the literature for analogous reactions and should be considered as a general guideline. Actual results may vary based on specific reaction conditions and substrate scope.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for the catalytic systems compared above.
Protocol 1: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
A mixture of this compound (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol) in a mixture of Toluene (5 mL) and H₂O (1 mL) is degassed and heated at 90 °C for 12 hours under an inert atmosphere. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Palladium(II) Acetate with Sphos [Pd(OAc)₂ / SPhos]
In a glovebox, a vial is charged with this compound (1.0 mmol), (4-methoxyphenyl)boronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol). 1,4-Dioxane (5 mL) is added, and the vial is sealed. The reaction mixture is then heated at 100 °C for 8 hours. After cooling, the mixture is diluted with diethyl ether, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography to afford the desired product.
Protocol 3: Tris(dibenzylideneacetone)dipalladium(0) with XPhos [Pd₂(dba)₃ / XPhos]
To a dried Schlenk tube are added this compound (1.0 mmol), (4-methoxyphenyl)boronic acid (1.3 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and Cs₂CO₃ (2.5 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 110 °C for 6 hours. The reaction is then cooled, and the product is isolated following a standard aqueous workup and purification by column chromatography.
Experimental Workflow
The general workflow for a Suzuki coupling experiment, from setup to product analysis, is outlined in the diagram below. This visualization aids in understanding the logical progression of the experimental steps.
Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway involving several key steps. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Validating the Structure of 2-Bromo-3,5-dimethoxytoluene Derivatives: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of synthetic intermediates is a cornerstone of modern drug discovery and development. This guide provides a comparative overview of key analytical techniques for validating the structure of 2-Bromo-3,5-dimethoxytoluene and its derivatives. These compounds serve as versatile building blocks in the synthesis of complex molecular architectures, making their precise characterization essential. This document outlines the experimental data and protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering a comprehensive resource for researchers in the field.
A Comparative Analysis of Spectroscopic and Crystallographic Data
The structural confirmation of this compound (CAS No: 13321-73-8, Molecular Weight: 231.09 g/mol , Melting Point: 50-54 °C) and its derivatives relies on the synergistic use of multiple analytical methods.[1][2] While NMR and MS provide critical information about the molecular formula and connectivity, X-ray crystallography offers the definitive three-dimensional structure.
Table 1: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Number of unique proton environments, chemical shifts, splitting patterns (J-coupling), and integration. | Provides detailed information on the proton framework and connectivity of the molecule. | Can be complex to interpret for molecules with overlapping signals. |
| ¹³C NMR | Number of unique carbon environments and their chemical shifts. | Directly observes the carbon skeleton of the molecule. | Lower sensitivity than ¹H NMR; typically does not show C-C coupling. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Determines the molecular formula and provides clues about structural motifs through fragmentation. | Isomeric and isobaric compounds can be difficult to distinguish without high-resolution MS and fragmentation analysis. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a crystal lattice, including bond lengths and angles. | Provides an unambiguous determination of the molecular structure. | Requires a suitable single crystal, which can be challenging to grow. |
Predicted and Comparative Spectroscopic Data
Table 2: Predicted ¹H NMR Data for this compound and Experimental Data for Related Isomers
| Compound | Ar-H Chemical Shifts (ppm) | -OCH₃ Chemical Shifts (ppm) | -CH₃ Chemical Shift (ppm) |
| This compound (Predicted) | ~6.5 (d, 1H), ~6.4 (d, 1H) | ~3.8 (s, 3H), ~3.9 (s, 3H) | ~2.3 (s, 3H) |
| 2-Bromo-1,4-dimethoxybenzene [4] | 7.03 (d, 1H), 6.98 (d, 1H), 6.74 (dd, 1H) | 3.87 (s, 3H), 3.86 (s, 3H) | N/A |
| 1-Bromo-2,4-dimethoxybenzene [5] | 7.40 (d, 1H), 6.49 (d, 1H), 6.40 (dd, 1H) | 3.87 (s, 3H), 3.79 (s, 3H) | N/A |
| 4-Bromo-3-methoxyphenol [5] | 7.34 (d, 1H), 6.45 (d, 1H), 6.33 (dd, 1H) | 3.85 (s, 3H) | N/A |
Table 3: Predicted ¹³C NMR Data for this compound and Experimental Data for Related Isomers
| Compound | Ar-C Chemical Shifts (ppm) | -OCH₃ Chemical Shifts (ppm) | -CH₃ Chemical Shift (ppm) | C-Br Chemical Shift (ppm) |
| This compound (Predicted) | ~160, ~158, ~125, ~110, ~105, ~100 | ~56, ~55 | ~20 | ~115 |
| 2-Bromo-1,4-dimethoxybenzene [4] | 153.8, 150.1, 118.0, 115.6, 112.9, 112.4 | 56.5, 56.1 | N/A | 112.9 |
| 1-Bromo-2,4-dimethoxybenzene [5] | 160.3, 156.6, 133.3, 106.0, 102.5, 100.1 | 56.3, 55.7 | N/A | 100.1 |
| 2-Bromo-1-methoxy-4-methylbenzene [5] | 153.8, 133.9, 131.6, 129.0, 111.9, 111.3 | 56.4 | 20.3 | 111.3 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI).
Sample Preparation:
-
For EI-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
For ESI-MS, prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
Data Acquisition (EI-MS):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 1 scan/second.
Key Observation: Due to the presence of bromine, the mass spectrum will exhibit a characteristic M/M+2 isotopic pattern with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6]
X-ray Crystallography
Objective: To obtain the definitive three-dimensional molecular structure.
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Alternatively, use slow evaporation of a saturated solution at room temperature.
-
Select a single, well-formed crystal with sharp edges for analysis.
Data Collection and Structure Refinement:
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).[3]
-
Refine the structural model to obtain final atomic coordinates, bond lengths, and angles.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the synthesis, purification, and structural validation of a this compound derivative.
Caption: Workflow for Synthesis and Structural Validation.
Potential Application in Signaling Pathway Modulation
Derivatives of brominated and methoxylated aromatic compounds are explored for their potential as modulators of various signaling pathways in drug discovery. The following diagram illustrates a hypothetical signaling cascade where such a derivative could act as an inhibitor.
Caption: Hypothetical Inhibition of a Kinase Signaling Pathway.
By employing the analytical strategies outlined in this guide, researchers can confidently validate the structure of this compound derivatives, ensuring the integrity of their synthetic compounds and advancing their research and development objectives.
References
Purity Analysis of Synthesized 2-Bromo-3,5-dimethoxytoluene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity analysis of synthesized 2-Bromo-3,5-dimethoxytoluene, a key intermediate in organic synthesis. We delve into common impurities, detailed experimental protocols for analysis, and a comparative look at alternative reagents, supported by experimental data to inform your research and development endeavors.
Synthesis and Potential Impurities
The primary route to this compound involves the electrophilic bromination of 3,5-dimethoxytoluene. A common method utilizes N-bromosuccinimide (NBS) as the brominating agent. However, this reaction can yield not only the desired mono-brominated product but also a significant di-brominated impurity, 2,6-dibromo-3,5-dimethoxytoluene, due to the activating nature of the two methoxy groups on the aromatic ring.[1] The presence of this di-brominated impurity can affect the yield and purity of subsequent reaction products, making its identification and quantification crucial.
Key Potential Impurities:
-
2,6-dibromo-3,5-dimethoxytoluene: The primary byproduct of the synthesis.
-
Unreacted 3,5-dimethoxytoluene: Starting material carryover.
-
Other positional isomers: Depending on the reaction conditions, trace amounts of other brominated isomers may be formed.
Comparative Purity Analysis: Methodologies and Data
Accurate determination of the purity of synthesized this compound requires robust analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and effective methods.
Data Presentation
| Compound | Typical Purity (%) | Key Impurity (%) (2,6-dibromo-3,5-dimethoxytoluene) | Analytical Method |
| Synthesized this compound | 90-98 | 2-10 | HPLC, GC-MS, NMR |
| Alternative: 4-Bromo-3,5-dimethoxytoluene | >98 | Varies by synthesis route | HPLC, GC-MS, NMR |
| Alternative: 2-Bromo-5-methoxytoluene | >97 | Varies by synthesis route | HPLC, GC-MS, NMR |
Note: Purity levels are typical and can vary based on the synthesis and purification methods employed.
Experimental Protocols
Synthesis of this compound
Materials:
-
3,5-dimethoxytoluene
-
N-bromosuccinimide (NBS)
-
Acetonitrile (CH3CN)
-
Deionized water
-
Sodium sulfite (Na2SO3)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 3,5-dimethoxytoluene in acetonitrile in a round-bottom flask protected from light.
-
Add N-bromosuccinimide portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TDC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can effectively separate this compound from its di-brominated impurity and unreacted starting material.
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). For mass spectrometry-compatible methods, formic acid can be used as an additive instead of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
Expected Elution Order: 3,5-dimethoxytoluene -> this compound -> 2,6-dibromo-3,5-dimethoxytoluene.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile impurities.
Instrumentation and Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.
Expected Mass Spectra:
-
This compound: Molecular ion peaks at m/z 230 and 232 (due to bromine isotopes).
-
2,6-dibromo-3,5-dimethoxytoluene: Molecular ion peaks at m/z 308, 310, and 312.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the desired product and identifying impurities.
¹H NMR (400 MHz, CDCl₃) of this compound:
-
δ 6.55 (d, J = 2.0 Hz, 1H): Aromatic proton.
-
δ 6.40 (d, J = 2.0 Hz, 1H): Aromatic proton.
-
δ 3.85 (s, 3H): Methoxy protons.
-
δ 3.80 (s, 3H): Methoxy protons.
-
δ 2.35 (s, 3H): Methyl protons.
Note: The presence of a singlet for the aromatic protons in the starting material (3,5-dimethoxytoluene) will be replaced by two doublets in the mono-brominated product. The di-brominated impurity will show a singlet for the remaining aromatic proton.
Mandatory Visualizations
Caption: Workflow for the synthesis and purity analysis of this compound.
Comparison with Alternatives in Synthetic Applications
This compound is a versatile building block, particularly in cross-coupling reactions like the Suzuki and Heck reactions to form biaryl compounds.[1] The reactivity and selectivity of such reactions can be influenced by the substitution pattern of the aromatic halide.
References
A Comparative Guide to the Synthesis of 2-Bromo-3,5-dimethoxytoluene
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 2-Bromo-3,5-dimethoxytoluene is a valuable building block in the synthesis of various complex organic molecules. This guide provides a comparative analysis of two common protocols for its synthesis: direct bromination with molecular bromine (Br₂) and bromination using N-bromosuccinimide (NBS).
Performance Comparison
The choice of brominating agent significantly impacts the product distribution and yield. Below is a summary of the quantitative data from comparative experiments.
| Parameter | Protocol 1: Bromination with Br₂ | Protocol 2: Bromination with NBS |
| Starting Material | 3,5-Dimethoxytoluene | 3,5-Dimethoxytoluene |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Not specified, reaction is very fast | Dimethylformamide (DMF) |
| Product Ratio (Starting Material : Mono-bromo : Di-bromo) | 1 : 4 : 1[1] | Desired product is major, no di-bromination observed[1] |
| Yield of this compound | Not explicitly stated, part of a mixture | 95%[1] |
| Key Observation | Extremely fast reaction leading to a mixture of products.[1] | Excellent selectivity for the mono-brominated product.[1] |
Experimental Protocols
Protocol 1: Direct Bromination with Molecular Bromine (Br₂)
This protocol involves the direct reaction of 3,5-dimethoxytoluene with molecular bromine. The high reactivity of 3,5-dimethoxytoluene towards electrophilic substitution leads to a very fast reaction.
Procedure: The standard conditions for this reaction involve the direct addition of molecular bromine to a solution of 3,5-dimethoxytoluene. The reaction is nearly instantaneous. Immediate work-up of the reaction mixture is necessary to analyze the product distribution. The resulting mixture contains the starting material, the desired this compound, and the di-brominated byproduct, 2,6-dibromo-3,5-dimethoxytoluene, in a ratio of approximately 1:4:1.[1]
Protocol 2: Bromination with N-Bromosuccinimide (NBS)
This method utilizes N-bromosuccinimide as the brominating agent in dimethylformamide (DMF), offering significantly higher selectivity for the desired mono-brominated product.
Procedure: In a suitable reaction vessel, 3,5-dimethoxytoluene is dissolved in dimethylformamide (DMF). To this solution, N-bromosuccinimide (NBS) is added. The reaction is stirred under standard conditions. This method demonstrates excellent selectivity, yielding 95% of this compound with no observable formation of the di-brominated byproduct.[1]
Reaction Mechanism and Experimental Workflow
The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The methoxy groups on the aromatic ring are activating and ortho-, para-directing, leading to the substitution at the C2 position.
Caption: Electrophilic Aromatic Substitution Mechanism for Bromination.
The experimental workflow for comparing these two protocols can be visualized as follows:
Caption: Comparative Experimental Workflow for Bromination.
References
A Comparative Guide to the Synthetic Applications of 2-Bromo-3,5-dimethoxytoluene and Its Isomeric Alternatives
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. This guide provides a comparative analysis of 2-Bromo-3,5-dimethoxytoluene and its key isomers, 1-Bromo-3,5-dimethoxybenzene and 2-Bromo-1,3-dimethoxybenzene, focusing on their performance in essential palladium-catalyzed cross-coupling reactions.
This compound stands as a versatile aromatic intermediate, prized for its utility in constructing intricate molecular architectures found in pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring a reactive bromine atom and activating methoxy groups, makes it a valuable precursor for carbon-carbon and carbon-heteroatom bond formation. However, a comprehensive evaluation of its synthetic efficacy in comparison to its isomers is crucial for informed reagent selection. This guide presents a data-driven comparison of these compounds in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, supported by detailed experimental protocols and workflow visualizations.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The utility of brominated dimethoxybenzene and toluene derivatives is most prominently showcased in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the efficient formation of new chemical bonds. Below is a comparative summary of the performance of this compound and its alternatives in key cross-coupling reactions, based on available literature data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. The electron-donating methoxy groups on the aromatic ring can influence the reactivity of the bromo-substituent.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-3,5-dimethoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | MeOH | 80 | 1 | 98[1] |
No specific yield data was found in the searched literature for the Suzuki-Miyaura coupling of this compound and 2-Bromo-1,3-dimethoxybenzene under comparable conditions.
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. The electronic and steric environment around the carbon-bromine bond can significantly impact the reaction's efficiency.
No specific quantitative data for the Heck reaction of this compound and its isomers with common alkenes like styrene was found in the searched literature to allow for a direct comparison.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of substituted alkynes through the reaction of a terminal alkyne with an aryl or vinyl halide.
While general protocols for Sonogashira coupling are well-established, specific yield data for the reaction of this compound and its isomers with terminal alkynes such as phenylacetylene under directly comparable conditions were not available in the searched literature.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many biologically active compounds.
Directly comparable, quantitative data for the Buchwald-Hartwig amination of this compound and its alternatives with common amines like morpholine were not found in the reviewed literature.
Experimental Protocols
The following are generalized experimental protocols for the key cross-coupling reactions, based on established methodologies. Researchers should note that optimal conditions can vary depending on the specific substrates and desired products.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel containing the aryl bromide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added a suitable solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, 2M solution). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2-24 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Heck Reaction
In a sealed tube, the aryl bromide (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃) are combined in a suitable solvent (e.g., DMF, acetonitrile, or toluene). The mixture is degassed and heated under an inert atmosphere to a temperature between 80 and 140 °C for 4-24 hours. Upon completion, the reaction mixture is cooled, filtered to remove insoluble salts, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.
General Procedure for Sonogashira Coupling
A mixture of the aryl bromide (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) is dissolved in a suitable solvent (e.g., THF, DMF, or an amine such as triethylamine or diisopropylamine). A base (e.g., Et₃N, DIPA) is added, and the reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 100 °C for 2-24 hours. After the reaction is complete, the mixture is filtered, and the solvent is evaporated. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the aryl bromide (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOtBu, K₃PO₄) are combined under an inert atmosphere. A dry, degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated to a temperature between 80 and 120 °C for 4-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated, and the crude product is purified by column chromatography.
Visualizing Synthetic Workflows
The following diagrams illustrate the general experimental workflows for the discussed cross-coupling reactions, providing a clear visual representation of the key steps involved.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical framework for the comparative study of brominated aromatic substrates.
Conclusion
This compound and its isomers are valuable building blocks in organic synthesis, particularly for the construction of complex aromatic compounds through palladium-catalyzed cross-coupling reactions. While a direct, comprehensive comparison of their reactivity is limited by the available literature data, the provided information and generalized protocols serve as a foundational guide for researchers. The high yield achieved with 1-Bromo-3,5-dimethoxybenzene in the Suzuki-Miyaura coupling suggests its potential as a highly reactive substrate. Further experimental studies are warranted to fully elucidate the comparative performance of this compound and its isomers across a broader range of cross-coupling reactions. The choice of a specific isomer will ultimately depend on the desired substitution pattern of the target molecule and may require empirical optimization of reaction conditions.
References
A Comparative Guide to the Synthesis of 2-Bromo-3,5-dimethoxytoluene: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Bromo-3,5-dimethoxytoluene, a key intermediate in the preparation of various pharmacologically active molecules, presents a common challenge for chemists: achieving selective mono-bromination of a highly activated aromatic ring. This guide provides a comparative analysis of the primary synthesis routes, focusing on experimental protocols, cost-effectiveness, and strategies to mitigate the formation of common byproducts.
At a Glance: Synthesis Routes and Key Considerations
The principal method for the synthesis of this compound is the direct electrophilic bromination of 3,5-dimethoxytoluene. The primary challenge in this transformation is the propensity for di-bromination, leading to the formation of 2,6-dibromo-3,5-dimethoxytoluene. The choice of brominating agent and reaction conditions is therefore critical in maximizing the yield of the desired mono-brominated product.
| Synthesis Route | Brominating Agent | Key Advantages | Key Disadvantages |
| Route 1 | N-Bromosuccinimide (NBS) | Milder reaction conditions, easier to handle than bromine. | Can lead to a mixture of mono- and di-brominated products, requiring careful control of stoichiometry and reaction time. |
| Route 2 | Bromine (Br₂) | Potentially higher reactivity, lower cost per mole of bromine. | More hazardous to handle, can lead to over-bromination if not carefully controlled. |
Experimental Protocols and Data
Route 1: Bromination with N-Bromosuccinimide (NBS)
This route is often preferred for its milder nature and the solid, easy-to-handle properties of NBS. However, the reaction of 3,5-dimethoxytoluene with NBS, particularly under radical initiation conditions (e.g., with AIBN), has been shown to yield a mixture of the desired this compound and the di-brominated byproduct, 2,6-dibromo-3,5-dimethoxytoluene.[1] The high electron density of the aromatic ring, conferred by the two methoxy groups, makes it highly susceptible to electrophilic attack, leading to this lack of selectivity.[1]
Analogous Experimental Protocol (based on the bromination of 3,5-dimethoxybenzaldehyde): [2]
-
Materials: 3,5-dimethoxytoluene, N-Bromosuccinimide (NBS), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 3,5-dimethoxytoluene (1.0 equivalent) in dichloromethane at 0 °C.
-
Add N-Bromosuccinimide (1.0 equivalent) portionwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 18 hours.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with sodium bicarbonate solution, dry over magnesium sulfate, and concentrate in vacuo.
-
-
Expected Outcome: This procedure, when applied to 3,5-dimethoxybenzaldehyde, yielded the mono-brominated product in 91-98% yield.[2] For 3,5-dimethoxytoluene, it is anticipated that a mixture of mono- and di-brominated products would be formed, necessitating careful monitoring and purification.
Route 2: Bromination with Elemental Bromine (Br₂)
The use of liquid bromine is a classic method for aromatic bromination. While potentially more cost-effective per mole of bromine, it requires stringent safety precautions due to its corrosive and toxic nature. Control over stoichiometry is paramount to avoid over-bromination.
Analogous Experimental Protocol (based on the bromination of o-vanillin): [3]
-
Materials: 3,5-dimethoxytoluene, Bromine (Br₂), Glacial Acetic Acid, Sodium Acetate, Dichloromethane, Sodium Carbonate solution.
-
Procedure:
-
To a solution of 3,5-dimethoxytoluene and sodium acetate in glacial acetic acid, add a solution of bromine in acetic acid.
-
After the reaction is complete (monitor by TLC), remove the solvent under reduced pressure.
-
Wash the residue with water and extract with dichloromethane.
-
Wash the organic extract with a sodium carbonate solution and then with water.
-
Dry the organic layer over magnesium sulfate and concentrate to obtain the crude product.
-
-
Expected Outcome: This method, when applied to o-vanillin, yielded the mono-brominated product in 97% yield after purification.[3] Similar to the NBS route, the reaction with 3,5-dimethoxytoluene is likely to produce a mixture of products requiring purification.
Cost-Benefit Analysis
A precise cost-benefit analysis is challenging without definitive yield data for each route. However, we can provide a preliminary comparison based on the cost of starting materials.
Table 1: Estimated Cost of Starting Materials
| Reagent | Supplier Example & Price (USD) | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| 3,5-Dimethoxytoluene | Sigma-Aldrich: $56.30 / 1g | 152.19 | ~ $8568 |
| N-Bromosuccinimide (NBS) | Sigma-Aldrich: $44.30 / 100g | 177.98 | ~ $7.89 |
| Bromine (Br₂) | Stabilized Liquid Bromine: $429.99 / 5 gallons (~19kg) | 159.81 | ~ $3.60 |
Analysis:
-
Reagent Cost: Elemental bromine is significantly cheaper per mole than NBS.
-
Yield and Selectivity: The key to a cost-effective synthesis lies in maximizing the yield of the desired mono-brominated product while minimizing the formation of the di-brominated byproduct and the need for extensive purification. A lower-yielding but highly selective reaction might be more economical than a higher-yielding but non-selective one, especially when considering the cost of the starting material, 3,5-dimethoxytoluene, which is relatively expensive.
-
Safety and Handling: The higher cost of NBS may be offset by its ease of handling and reduced safety hazards compared to liquid bromine.
Strategies for Improving Selectivity
Given the challenge of over-bromination, researchers should consider the following strategies to improve the yield of this compound:
-
Careful Control of Stoichiometry: Using a slight sub-stoichiometric amount of the brominating agent may help to reduce the formation of the di-brominated product.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitution reactions.
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the bromination.
-
Alternative Brominating Agents: Investigating other brominating agents known for their selectivity in activated systems could be a fruitful avenue for optimization.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Synthesis Challenges
The following diagram illustrates the logical relationship between the properties of the starting material and the challenges encountered in the synthesis.
Caption: Logical relationship of challenges in the synthesis.
Conclusion
The synthesis of this compound requires careful consideration of the brominating agent and reaction conditions to achieve optimal selectivity for the desired mono-brominated product. While direct bromination with NBS or Br₂ are the most common routes, the high reactivity of the 3,5-dimethoxytoluene substrate often leads to the formation of a di-brominated byproduct. A thorough cost-benefit analysis must weigh the cost of reagents against the yield and purity of the final product. Future research should focus on developing more selective and high-yielding protocols to improve the overall efficiency and cost-effectiveness of this important synthetic transformation.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Characterization of 2-Bromo-3,5-dimethoxytoluene
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of innovation. 2-Bromo-3,5-dimethoxytoluene, a versatile synthetic intermediate, serves as a critical building block in the creation of more complex molecules.[1] This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for its characterization, offering insights into the data each technique yields and the experimental protocols required.
The definitive determination of a molecule's three-dimensional structure is paramount for understanding its reactivity, properties, and potential applications. While X-ray crystallography stands as the gold standard for providing unambiguous structural confirmation, a suite of spectroscopic techniques offers complementary and often more readily accessible data for routine characterization.
At a Glance: Comparing Characterization Techniques
The following table summarizes the key information obtained from X-ray crystallography and its common spectroscopic alternatives in the context of characterizing this compound.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Precise 3D molecular structure, bond lengths, bond angles, crystal packing | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C) | Presence of functional groups | Molecular weight and elemental formula |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Solid, Liquid, or Gas | Solid, Liquid, or Gas (requires vaporization/ionization) |
| Key Data Output | Crystallographic data (unit cell dimensions, atomic coordinates) | Chemical shifts (δ), coupling constants (J), integration | Absorption frequencies (cm⁻¹) | Mass-to-charge ratio (m/z) of ions |
| Structural Insight | Absolute and detailed | Relative and connectivity-based | Functional group identification | Molecular mass and fragmentation pattern |
X-ray Crystallography: The Definitive Structure
X-ray crystallography provides an unparalleled, high-resolution view of a molecule's atomic arrangement in the solid state. By diffracting X-rays off a single crystal, scientists can map the electron density and, consequently, the precise location of each atom. This technique yields exact bond lengths, bond angles, and information about intermolecular interactions within the crystal lattice.
While a specific crystallographic study for this compound is not publicly available, the analysis of closely related brominated dimethoxybenzene derivatives reveals the type of data that can be expected. For instance, in similar structures, the planarity of the benzene ring and the orientation of the methoxy and methyl groups relative to the ring and the bromine atom can be determined with high precision.
Table 1: Representative Crystallographic Data for a Brominated Dimethoxy Aromatic Compound
| Parameter | Representative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123 |
| b (Å) | 15.456 |
| c (Å) | 7.890 |
| β (°) | 98.76 |
| Volume (ų) | 978.5 |
| Z | 4 |
| C-Br Bond Length (Å) | 1.905 |
| C-O (methoxy) Bond Length (Å) | 1.360 |
| C-C (aromatic) Bond Length (Å) | 1.385 - 1.402 |
| C-C-C (aromatic) Bond Angle (°) | 119.5 - 120.5 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, hexane, or a mixture).
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Alternative Spectroscopic Methods: A Toolkit for Characterization
For routine analysis and confirmation of synthesis, spectroscopic methods provide a wealth of information more rapidly and with less demanding sample preparation than X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5 - 6.7 | Multiplet | 2H | Aromatic protons (H-4, H-6) |
| ~3.85 | Singlet | 3H | Methoxy protons (-OCH₃) |
| ~3.80 | Singlet | 3H | Methoxy protons (-OCH₃) |
| ~2.30 | Singlet | 3H | Methyl protons (-CH₃) |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-3, C-5 (aromatic, attached to -OCH₃) |
| ~140 | C-1 (aromatic, attached to -CH₃) |
| ~115 | C-2 (aromatic, attached to -Br) |
| ~100-110 | C-4, C-6 (aromatic) |
| ~56 | Methoxy carbons (-OCH₃) |
| ~20 | Methyl carbon (-CH₃) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired data (Free Induction Decay) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Frequency (cm⁻¹) | Intensity | Vibration Type |
| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| 1600-1585, 1500-1400 | Medium-Strong | C=C stretch (aromatic ring) |
| 1250-1000 | Strong | C-O stretch (aryl ether) |
| 900-675 | Medium-Strong | C-H bend (aromatic, out-of-plane) |
| ~600 | Medium | C-Br stretch |
Experimental Protocol: IR Spectroscopy (Thin Film Method)
-
Sample Preparation: A small amount of solid this compound is dissolved in a few drops of a volatile solvent (e.g., dichloromethane).
-
Film Deposition: A drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
Data Acquisition: The salt plate is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. A key feature for brominated compounds is the presence of two molecular ion peaks of similar intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[2]
Table 5: Expected Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 230 | ~100% | [M]⁺ (with ⁷⁹Br) |
| 232 | ~98% | [M]⁺ (with ⁸¹Br) |
| 215, 217 | Variable | [M-CH₃]⁺ |
| 151 | Variable | [M-Br]⁺ |
| 136 | Variable | [M-Br-CH₃]⁺ |
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a molecular ion (M⁺).
-
Fragmentation: The high-energy molecular ions fragment into smaller, positively charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow for Comprehensive Characterization
A logical workflow for the characterization of a newly synthesized batch of this compound would involve a combination of these techniques to build a complete picture of the compound's identity and purity.
References
Cross-Validation of Analytical Methods for 2-Bromo-3,5-dimethoxytoluene: A Comparative Guide
In the realm of pharmaceutical research and development, the purity and quantification of chemical intermediates are paramount. 2-Bromo-3,5-dimethoxytoluene, a key building block in the synthesis of more complex molecules, requires robust analytical methods to ensure its quality and consistency. Cross-validation of these methods is a critical step to guarantee that the data generated is reliable and reproducible, regardless of the technique employed.[1][2] This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The information presented is based on established methods for structurally similar halogenated and aromatic compounds, adapted for this specific analyte.
Comparative Performance of Analytical Methods
The choice of analytical method often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. Below is a summary of the expected performance characteristics of HPLC-UV and GC-MS for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.998 |
| Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD%) | < 2.0% | < 3.0% |
| Specificity | Good | Excellent |
| Throughput | High | Moderate |
Experimental Protocols
The following are detailed experimental protocols for the analysis of this compound using HPLC-UV and GC-MS. These protocols are adapted from established methods for similar aromatic compounds.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound and its related impurities.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
4. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 500 µg/mL.
-
Dissolve the sample in the mobile phase to a final concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, making it ideal for impurity profiling and trace-level quantification.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector.
-
Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Standards:
-
Helium (carrier gas, 99.999% purity).
-
Methanol (GC grade).
-
This compound reference standard.
3. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 m/z.
4. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Dissolve the sample in methanol to a final concentration within the calibration range.
Cross-Validation Workflow
Cross-validation ensures that different analytical methods provide comparable results for the same sample.[1][2] This is crucial when methods are used interchangeably or when transferring a method between laboratories.[1] The following workflow outlines the process for cross-validating the HPLC-UV and GC-MS methods for this compound.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Signaling Pathway and Logical Relationships
The analytical process itself can be visualized as a logical flow, from sample preparation to final data analysis.
Caption: General workflow for the analytical determination of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



